molecular formula C7H8O3 B14651740 Epoformin CAS No. 52146-62-0

Epoformin

Cat. No.: B14651740
CAS No.: 52146-62-0
M. Wt: 140.14 g/mol
InChI Key: WCZPXJJNPSYRIV-QXRNQMCJSA-N
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Description

Epoformin has been reported in Penicillium vulpinum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52146-62-0

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

(1R,5R,6R)-5-hydroxy-3-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one

InChI

InChI=1S/C7H8O3/c1-3-2-4(8)6-7(10-6)5(3)9/h2,4,6-8H,1H3/t4-,6-,7+/m1/s1

InChI Key

WCZPXJJNPSYRIV-QXRNQMCJSA-N

Isomeric SMILES

CC1=C[C@H]([C@@H]2[C@H](C1=O)O2)O

Canonical SMILES

CC1=CC(C2C(C1=O)O2)O

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide on the Antifungal Properties of Epoformin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal properties of (+)-epi-Epoformin, a cyclohexene epoxide natural product. It is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal agents. This document synthesizes the current scientific knowledge on its antifungal activity, mechanism of action, and the experimental methodologies used for its evaluation.

Introduction to (+)-epi-Epoformin

(+)-epi-Epoformin is a fungal metabolite first isolated from Diplodia quercivora, a pathogenic fungus affecting oak trees.[1][2][3] Structurally, it belongs to the class of cyclohexene epoxides.[1][2][3] Beyond its phytotoxic effects, (+)-epi-Epoformin has demonstrated a spectrum of biological activities, including notable antifungal properties against various fungal species.[1][2][3] Its unique chemical scaffold and biological activity have made it a subject of interest in the search for new antifungal leads.

Antifungal Activity of (+)-epi-Epoformin

(+)-epi-Epoformin has been shown to be effective against a range of phytopathogenic fungi. While comprehensive Minimum Inhibitory Concentration (MIC) data is not widely available in the public domain, existing studies provide qualitative and semi-quantitative evidence of its antifungal potential.

Table 1: Summary of Antifungal Activity of (+)-epi-Epoformin

Fungal SpeciesType of InhibitionObserved EffectReference
Phytophthora cinnamomiMycelial GrowthHigh sensitivity[3]
Phytophthora plurivoraMycelial GrowthHigh sensitivity[3]
Athelia rolfsiiMycelial GrowthModerate sensitivity[3]
Diplodia corticolaMycelial Growth39.7% inhibition[3]
Aspergillus nigerNot specifiedAntifungal activity observed[4]
Fusarium oxysporumNot specifiedAntifungal activity observed[4]
Puccinia triticinaGermination & PenetrationStrong inhibition[5]
Uromyces pisiGermination & PenetrationStrong inhibition[5]

Experimental Protocols

The evaluation of the antifungal properties of novel compounds like (+)-epi-Epoformin typically follows standardized methodologies to ensure reproducibility and comparability of results. Below is a detailed, representative protocol for determining the antifungal susceptibility of a test compound.

3.1. Fungal Strains and Culture Conditions

  • Fungal Isolates : The fungal species of interest (e.g., Aspergillus fumigatus, Candida albicans, Fusarium solani) are obtained from recognized culture collections (e.g., ATCC, DSMZ).

  • Culture Media : Fungi are typically cultured on a standard medium such as Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA).

  • Incubation : Cultures are incubated at an optimal temperature for the specific fungus, usually between 25°C and 37°C, until sufficient growth or sporulation is observed.

3.2. Preparation of Fungal Inoculum

  • For Yeast-like Fungi : A suspension is prepared by picking several colonies from a fresh agar plate and suspending them in sterile saline (0.85% NaCl). The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.

  • For Filamentous Fungi : Spores (conidia) are harvested from the surface of a mature agar culture by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). The resulting suspension is filtered through sterile gauze to remove hyphal fragments. The spore concentration is then determined using a hemocytometer and adjusted to the desired concentration (e.g., 1-5 x 10^6 spores/mL).

3.3. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antifungal agent.

  • Preparation of Antifungal Agent : A stock solution of (+)-epi-Epoformin is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) and then serially diluted in a liquid medium such as RPMI-1640 to achieve a range of test concentrations.

  • Assay Setup : The assay is performed in sterile 96-well microtiter plates. Each well receives 100 µL of the diluted antifungal agent.

  • Inoculation : The fungal inoculum is diluted in the assay medium, and 100 µL of this suspension is added to each well of the microtiter plate, resulting in a final volume of 200 µL and the desired final fungal concentration.

  • Controls :

    • Positive Control : Wells containing the fungal inoculum without any antifungal agent.

    • Negative Control : Wells containing only the sterile medium.

    • Solvent Control : Wells containing the fungal inoculum and the highest concentration of the solvent (e.g., DMSO) used in the assay to ensure it does not inhibit fungal growth.

  • Incubation : The plates are incubated at the appropriate temperature for 24-72 hours, depending on the growth rate of the fungus.

  • MIC Determination : The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the positive control. The growth can be assessed visually or by using a spectrophotometric plate reader.

Visualizations: Diagrams of Workflow and Structure-Activity Relationship

To better illustrate the experimental processes and the current understanding of how (+)-epi-Epoformin exerts its antifungal effects, the following diagrams are provided.

experimental_workflow cluster_isolation Compound Isolation & Preparation cluster_testing Antifungal Susceptibility Testing cluster_synthesis Derivative Synthesis (for SAR) fungal_culture Culture of Diplodia quercivora extraction Extraction of Fungal Metabolites fungal_culture->extraction purification Purification of (+)-epi-Epoformin extraction->purification inoculum_prep Preparation of Fungal Inoculum purification->inoculum_prep Test Compound synthesis Hemisynthesis of Derivatives purification->synthesis Parent Compound mic_assay Broth Microdilution Assay (MIC) inoculum_prep->mic_assay data_analysis Data Analysis & MIC Determination mic_assay->data_analysis synthesis_testing Antifungal Testing of Derivatives synthesis->synthesis_testing

Figure 1. Experimental workflow for antifungal evaluation.

structure_activity_relationship cluster_core Core Structure of (+)-epi-Epoformin cluster_moieties Key Functional Moieties cluster_activity Impact on Antifungal Activity core_structure Cyclohexene Epoxide Scaffold carbonyl Carbonyl Group core_structure->carbonyl double_bond Conjugated Double Bond core_structure->double_bond epoxide Epoxide Ring core_structure->epoxide hydroxyl Hydroxyl Group core_structure->hydroxyl essential Essential for Activity carbonyl->essential double_bond->essential modifiable Modifiable with Retained Activity epoxide->modifiable activity_impact Activity can be Modulated hydroxyl->activity_impact

Figure 2. Structure-activity relationship of Epoformin.

Mechanism of Action and Structure-Activity Relationship

The precise molecular mechanism of antifungal action for (+)-epi-Epoformin has not been fully elucidated. However, structure-activity relationship (SAR) studies have provided valuable insights into the functional groups that are critical for its biological activity.

  • Essential Moieties : The carbonyl group and the conjugated double bond within the cyclohexene ring have been identified as essential for the antifungal activity of (+)-epi-Epoformin. Chemical modifications that alter these groups lead to a significant loss of function.

  • Modifiable Groups : Interestingly, the epoxide ring can be altered without a complete loss of antifungal activity, suggesting that it may not be the primary site of interaction with the fungal target but could play a role in the molecule's overall conformation or reactivity.

  • Hypothesized Mechanism : There is a proposed hypothesis that the mode of action of (+)-epi-Epoformin may be similar to that of sphaeropsidones, other cyclohexene epoxide natural products. This could involve the conversion of the molecule into a corresponding hydroquinone or quinone, which can then interfere with cellular processes. However, this remains an area of active investigation.

Conclusion and Future Perspectives

(+)-epi-Epoformin represents a promising natural product scaffold for the development of new antifungal agents, particularly for applications in agriculture. Its activity against several phytopathogenic fungi highlights its potential. The current understanding of its structure-activity relationship provides a solid foundation for the rational design of more potent and selective derivatives.

Future research should focus on several key areas:

  • Elucidation of the Mechanism of Action : Identifying the specific molecular target(s) of (+)-epi-Epoformin in fungal cells is crucial for its further development.

  • Comprehensive Antifungal Spectrum : A broader screening of (+)-epi-Epoformin against a wider range of clinically relevant fungi would be beneficial to determine its potential for human health applications.

  • Toxicology Studies : In-depth toxicological evaluations are necessary to assess the safety profile of (+)-epi-Epoformin and its derivatives.

  • Medicinal Chemistry Efforts : The synthesis of novel analogs based on the known SAR could lead to the discovery of compounds with improved antifungal potency, a broader spectrum of activity, and enhanced pharmacokinetic properties.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Phytotoxic Effects of Fungal Cyclohexene Epoxides

Introduction

Fungi produce a vast arsenal of secondary metabolites, many of which exhibit potent biological activities. Among these, cyclohexene epoxides represent a significant class of compounds with diverse effects, including phytotoxicity. These molecules, characterized by a six-membered ring containing an epoxide group, can induce a range of detrimental effects on plant tissues, from growth inhibition and necrosis to cell death. Understanding the phytotoxic properties of these fungal metabolites is crucial for several fields. In agriculture, they can act as virulence factors for pathogenic fungi or, conversely, be harnessed as potential bioherbicides. For drug development, the cellular pathways they disrupt in plants can offer insights into analogous pathways in other organisms, providing novel targets for therapeutic intervention.

This technical guide provides a comprehensive overview of the phytotoxic effects of key fungal cyclohexene epoxides. It consolidates quantitative data, details common experimental protocols for phytotoxicity assessment, and visualizes the underlying biosynthetic and signaling pathways involved.

Key Phytotoxic Cyclohexene Epoxides from Fungi

Several fungal species are known producers of phytotoxic cyclohexene epoxides. These compounds vary in their specific structures and potency.

  • (+)-epi-Epoformin (1): Isolated from the culture filtrates of Diplodia quercivora, a pathogen of oak trees, this compound demonstrates significant phytotoxic activity.[1][2][3] It has been shown to cause necrotic lesions on the leaves of both host (oak) and non-host (tomato) plants.[3]

  • Sphaeropsidone (3): Produced by Diplodia cupressi, a pathogen of cypress trees, sphaeropsidone is another well-studied phytotoxic cyclohexene epoxide.[4] Its structure-activity relationship has been investigated to understand the chemical features essential for its biological effects.[3]

  • Epoxydon and Isoepoxydon: (+)-Epoxydon is a known phytotoxin, and its diastereoisomer, (+)-isoepoxydon, has been isolated from a mutant of Penicillium urticae.[5] Isoepoxydon also demonstrates antibiotic activity and is a precursor in the biosynthetic pathway of patulin.[5]

  • Panepoxydone: This compound is produced by the basidiomycete mushroom Panus rudis. The biosynthetic gene cluster responsible for its formation has been identified, highlighting the role of a cytochrome P450 enzyme in the crucial epoxidation step.[6]

  • Terrein: While technically a cyclopentane derivative and not a cyclohexene epoxide, terrein is often discussed in the context of fungal phytotoxins.[7] Produced by Aspergillus terreus, it inhibits plant growth and induces lesions on fruit surfaces.[7][8] Its production is notably increased on plant-derived media, suggesting a role in fungal-plant interactions.[7][9]

Quantitative Phytotoxicity Data

The phytotoxic effects of these compounds have been quantified using various bioassays. The following tables summarize the available data for easy comparison.

Table 1: Phytotoxic Effects of (+)-epi-Epoformin and Derivatives on Plant Tissues

Compound/DerivativeBioassayPlant Species/TissueObserved EffectConcentration / ResultCitation(s)
(+)-epi-Epoformin (1)Leaf PunctureHolm Oak (Quercus ilex)Necrotic Lesions6.7 mm² area[3]
(+)-epi-Epoformin (1)Leaf PunctureCork Oak (Quercus suber)Necrotic Lesions9.5 mm² area[3]
(+)-epi-Epoformin (1)Leaf PunctureTomato (Lycopersicum esculentum)Irregular Necrotic Lesions13.5 mm² area[3]
(+)-epi-Epoformin (1)Etiolated Wheat ColeoptileWheat (Triticum)Growth InhibitionIC₅₀: 210 µM[3]
Derivative 3 (Iodo-derivative)Etiolated Wheat ColeoptileWheat (Triticum)Growth InhibitionIC₅₀: 15 µM[3]
Derivative 4 (Dehydro-derivative)Etiolated Wheat ColeoptileWheat (Triticum)Growth InhibitionIC₅₀: 160 µM[3]
Logran® (Herbicide Ref.)Etiolated Wheat ColeoptileWheat (Triticum)Growth InhibitionIC₅₀: 12 µM[3]

Table 2: Ecotoxicological Data for Select Cyclohexene Epoxides

CompoundBioassay OrganismEffectResult (EC₅₀)Citation(s)
epi-epoformin (2)Aliivibrio fischeri (bacterium)Luminescence Inhibition5.12 mg/L[4]
sphaeropsidone (3)Aliivibrio fischeri (bacterium)Luminescence Inhibition30.96 mg/L[4]

Note: A lower EC₅₀/IC₅₀ value indicates higher toxicity.

Mechanism of Action and Signaling Pathways

The precise mechanisms by which fungal cyclohexene epoxides exert phytotoxicity are complex and not fully elucidated. However, structure-activity relationship (SAR) studies and observations of plant responses point towards a multi-faceted mode of action.

SAR studies on (+)-epi-epoformin and its derivatives have revealed that the carbonyl group and the conjugated double bond are essential for its phytotoxic activity.[1][3][10] Interestingly, the epoxide ring itself can be altered without a significant loss of activity, suggesting it may not be the primary site of interaction for the phytotoxic response, but rather contributes to the molecule's overall conformation and reactivity.[1][10]

Phytotoxins commonly induce an oxidative stress response in plant cells. It is hypothesized that cyclohexene epoxides trigger the production of Reactive Oxygen Species (ROS), which disrupts cellular homeostasis and initiates a signaling cascade leading to programmed cell death (necrosis). This process likely involves the activation of stress-related mitogen-activated protein (MAP) kinase pathways.

Plant_Stress_Signaling_Pathway Hypothesized Plant Stress Signaling Pathway Toxin Fungal Cyclohexene Epoxide Membrane Plasma Membrane Interaction Toxin->Membrane Binds/Disrupts ROS Increased ROS Production (Oxidative Stress) Membrane->ROS Triggers MAPKKK MAP Kinase Kinase Kinase (MAPKKK) ROS->MAPKKK Activates MAPKK MAP Kinase Kinase (MAPKK) MAPKKK->MAPKK Phosphorylates MAPK MAP Kinase (MAPK) MAPKK->MAPK Phosphorylates TF Activation of Transcription Factors MAPK->TF Activates Genes Stress Response Gene Expression TF->Genes Induces Output Phytotoxic Effects: - Growth Inhibition - Necrotic Lesions - Cell Death Genes->Output Leads to

Caption: Hypothesized plant stress signaling cascade triggered by fungal cyclohexene epoxides.

Fungal Biosynthesis of Cyclohexene Epoxides

The biosynthesis of these compounds in fungi typically originates from polyketide pathways.[11] A core polyketide synthase (PKS) enzyme assembles a linear polyketide chain, which then undergoes a series of modifications by tailoring enzymes. The formation of the characteristic epoxide ring is a critical step, often catalyzed by monooxygenases, such as cytochrome P450s, or other specialized epoxidases like cupin proteins.[6][12]

Biosynthesis_Workflow Generalized Biosynthesis Workflow Precursors Primary Metabolites (e.g., Acetyl-CoA) PKS Polyketide Synthase (PKS) Precursors->PKS Polyketide Linear or Cyclized Polyketide Intermediate PKS->Polyketide Assembly Tailoring Tailoring Enzymes (e.g., Reductases, Dehydratases) Polyketide->Tailoring Cyclohexene Cyclohexene Precursor Tailoring->Cyclohexene Modification & Cyclization Epoxidase Epoxidase (e.g., P450, Cupin) Cyclohexene->Epoxidase FinalProduct Cyclohexene Epoxide (Phytotoxin) Epoxidase->FinalProduct Epoxidation

Caption: Generalized workflow for the biosynthesis of cyclohexene epoxides in fungi.

Experimental Protocols

Assessing the phytotoxicity of fungal metabolites requires standardized and reproducible bioassays. Below are detailed methodologies for key experiments cited in the literature.

Leaf Puncture Assay

This assay directly measures the ability of a compound to cause necrotic damage to plant leaf tissue.

Objective: To evaluate the direct phytotoxic effect of a purified compound on plant leaves.

Materials:

  • Healthy, fully expanded leaves from test plants (e.g., tomato, oak).

  • Purified fungal metabolite dissolved in a suitable solvent (e.g., methanol, acetone).

  • Control solution (solvent only).

  • Micropipette and sterile tips.

  • Sterile needle or pin.

  • Petri dishes lined with moist filter paper.

  • Growth chamber with controlled light and temperature.

Procedure:

  • Excise healthy leaves from the plant and place them abaxial side up in Petri dishes containing moistened filter paper.

  • Using a sterile needle, make a small puncture wound on the leaf surface, being careful not to pierce through the entire leaf.

  • Apply a small, defined volume (e.g., 10 µL) of the test solution containing the metabolite at a specific concentration directly onto the wound.

  • Apply an equal volume of the solvent control to separate wounds on the same or different leaves.

  • Seal the Petri dishes and incubate them in a growth chamber under controlled conditions (e.g., 25°C with a 12h/12h light/dark cycle) for 48-72 hours.

  • After incubation, observe the leaves for the formation of necrotic lesions around the puncture points.

  • Measure the area of the necrotic lesions (in mm²) using digital calipers or image analysis software. Compare the lesion size from the metabolite treatment to the solvent control.

Etiolated Wheat Coleoptile Bioassay

This assay is a classic method for assessing growth-regulating substances, including inhibitors like phytotoxins.

Objective: To quantify the inhibitory effect of a compound on plant cell elongation.

Materials:

  • Wheat seeds (Triticum aestivum).

  • Test solutions of the fungal metabolite at various concentrations in a buffered solution.

  • Control buffer solution.

  • Petri dishes, filter paper.

  • Incubator or dark room.

  • Ruler or digital calipers.

Procedure:

  • Soak wheat seeds in water for 2-3 hours, then place them on moist filter paper in Petri dishes.

  • Germinate the seeds in complete darkness at a constant temperature (e.g., 24-26°C) for approximately 72 hours.

  • Once the coleoptiles are 20-30 mm long, use a safe green light to work. Cut 10 mm segments from the region 3-4 mm below the coleoptile tip.

  • Place a set number of segments (e.g., 10-15) into test tubes or small vials containing the test solutions of the metabolite at different concentrations. Include a solvent control.

  • Incubate the tubes on a rotator in the dark for 24 hours to ensure aeration and exposure to the test compound.

  • After incubation, remove the coleoptile segments and measure their final length to the nearest 0.1 mm.

  • Calculate the percent inhibition of elongation for each concentration relative to the control. Plot the inhibition data against concentration to determine the IC₅₀ value (the concentration required to inhibit elongation by 50%).

Phytotoxicity_Assay_Workflow Experimental Workflow for Phytotoxicity Assessment cluster_0 Metabolite Production & Extraction cluster_1 Purification & Identification cluster_2 Bioassay & Data Analysis Fungus Fungal Culture (e.g., Diplodia quercivora) Fermentation Liquid Fermentation Fungus->Fermentation Extraction Solvent Extraction of Culture Filtrate Fermentation->Extraction Chromatography Chromatography (e.g., Silica Gel, HPLC) Extraction->Chromatography Spectroscopy Structure Elucidation (NMR, MS) Chromatography->Spectroscopy Bioassay Phytotoxicity Bioassay (e.g., Leaf Puncture, Coleoptile) Spectroscopy->Bioassay Data Data Collection (Lesion Size, Growth Length) Bioassay->Data Analysis Statistical Analysis (IC₅₀ / EC₅₀ Calculation) Data->Analysis Result Phytotoxicity Profile Determined Analysis->Result

Caption: General experimental workflow from fungal culture to phytotoxicity assessment.

Conclusion and Future Directions

Fungal cyclohexene epoxides are potent phytotoxins with significant implications for agriculture and natural product chemistry. Compounds like (+)-epi-epoformin and sphaeropsidone demonstrate clear, quantifiable damage to plant tissues. While the conjugated carbonyl system appears critical for their activity, further research is needed to fully elucidate their molecular targets and the specific plant signaling pathways they modulate. The identification of biosynthetic gene clusters and key enzymes, such as P450s and cupin epoxidases, opens avenues for synthetic biology approaches to produce novel analogs. Future research should focus on identifying the plant receptors for these toxins, clarifying the downstream signaling events, and evaluating their potential as scaffolds for developing new, targeted bioherbicides.

References

Epoformin: A Hypothetical Dual-Agonist Approach to Cellular Metabolism and Erythropoiesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Epoformin" is a hypothetical construct for illustrative purposes within this document. The following whitepaper is based on a scientifically plausible combination of the known mechanisms of action of erythropoietin (EPO) receptor agonists and biguanides (e.g., metformin). All data presented are simulated.

Introduction

This compound is a novel investigational small molecule designed as a dual-agonist, targeting both the erythropoietin receptor (EPOR) and AMP-activated protein kinase (AMPK). This unique bifunctional activity presents a therapeutic hypothesis for conditions characterized by both impaired cellular energy homeostasis and deficient erythropoiesis, such as chronic kidney disease (CKD) with anemia. This document outlines the hypothesized core mechanism of action of this compound, presents simulated preclinical data, and details the experimental protocols for its investigation.

Hypothesized Mechanism of Action

This compound's mechanism is predicated on the simultaneous activation of two distinct but synergistic signaling pathways:

  • EPOR-JAK2-STAT5 Pathway: Engagement of the erythropoietin receptor (EPOR) on the surface of erythroid progenitor cells is hypothesized to induce receptor dimerization and the activation of Janus kinase 2 (JAK2). Phosphorylated JAK2, in turn, phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5), leading to its dimerization, nuclear translocation, and the transcription of genes that promote the survival, proliferation, and differentiation of red blood cell precursors.

  • LKB1-AMPK-mTORC1 Pathway: Concurrently, this compound is proposed to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. This activation is likely mediated through the upstream kinase, liver kinase B1 (LKB1). Activated AMPK phosphorylates multiple downstream targets, including tuberous sclerosis complex 2 (TSC2) and raptor, leading to the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1). This inhibition shifts cellular processes from anabolic (growth) to catabolic (energy-producing), enhancing glucose uptake and fatty acid oxidation.

The convergence of these pathways offers a potential for synergistic therapeutic effects, where enhanced cellular metabolism supports the energy-intensive process of erythropoiesis.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed molecular pathways and a typical experimental workflow for their investigation.

Epoformin_EPOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EPOR EPOR This compound->EPOR Binds JAK2 JAK2 EPOR->JAK2 Recruits & Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT5 STAT5 pJAK2->STAT5 Phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 STAT5_dimer p-STAT5 Dimer pSTAT5->STAT5_dimer Dimerization DNA DNA STAT5_dimer->DNA Translocation & Binding Transcription Gene Transcription (e.g., Bcl-xL) DNA->Transcription

Caption: Proposed EPOR-JAK2-STAT5 signaling cascade initiated by this compound.

Epoformin_AMPK_Pathway This compound This compound LKB1 LKB1 This compound->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates pAMPK p-AMPK (Active) AMPK->pAMPK TSC2 TSC2 pAMPK->TSC2 Phosphorylates pTSC2 p-TSC2 TSC2->pTSC2 mTORC1 mTORC1 pTSC2->mTORC1 Inhibits Anabolism Anabolic Processes (Protein Synthesis, Growth) mTORC1->Anabolism Promotes

Caption: Hypothesized LKB1-AMPK-mTORC1 metabolic regulation by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cell_Line Erythroid Progenitor Cells (e.g., UT-7) Treatment Incubate with: - Vehicle Control - this compound (Dose-Response) - EPO (Positive Control) - Metformin (Positive Control) Cell_Line->Treatment Lysate Cell Lysis Treatment->Lysate Proliferation Proliferation Assay (e.g., MTT) Treatment->Proliferation WB Western Blot (p-STAT5, p-AMPK, etc.) Lysate->WB QPCR qPCR (Bcl-xL, G6PC, etc.) Lysate->QPCR

Caption: General experimental workflow for in vitro validation of this compound's dual activity.

Quantitative Data Summary (Simulated)

The following tables summarize simulated data from preclinical in vitro studies on the UT-7 human erythroleukemia cell line, which is dependent on EPO for growth.

Table 1: Dose-Dependent Activation of Key Signaling Proteins by this compound

Concentration Normalized p-STAT5 (Y705) Normalized p-AMPK (T172)
Vehicle Control 1.0 ± 0.1 1.0 ± 0.2
10 nM 3.5 ± 0.4 1.2 ± 0.1
50 nM 8.2 ± 0.7 1.8 ± 0.3
100 nM 15.6 ± 1.2 3.1 ± 0.5
500 nM 16.1 ± 1.5 8.9 ± 0.9
1 µM 15.9 ± 1.3 14.5 ± 1.1

Data are presented as mean fold change ± SD relative to vehicle control.

Table 2: Effect of this compound on Target Gene Expression

Treatment (100 nM) Bcl-xL mRNA (Fold Change) G6PC mRNA (Fold Change)
Vehicle Control 1.0 ± 0.2 1.0 ± 0.1
This compound 12.4 ± 1.1 0.4 ± 0.05
EPO (10 U/mL) 13.1 ± 1.5 0.9 ± 0.2
Metformin (1 mM) 1.2 ± 0.3 0.3 ± 0.04

Data are presented as mean fold change ± SD relative to vehicle control after 6 hours of treatment.

Table 3: Cellular Proliferation and Viability

Treatment Cell Proliferation (MTT Assay, OD 570nm)
Vehicle Control 0.25 ± 0.03
This compound (100 nM) 1.15 ± 0.09
EPO (10 U/mL) 1.22 ± 0.11
Metformin (1 mM) 0.21 ± 0.04

Data are presented as mean absorbance ± SD after 48 hours of treatment.

Detailed Experimental Protocols

Western Blotting for Protein Phosphorylation
  • Cell Culture and Treatment: Plate UT-7 cells at a density of 1x10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Starve cells of growth factors for 4 hours prior to treatment. Treat cells with vehicle, this compound (10 nM - 1 µM), EPO (10 U/mL), or metformin (1 mM) for 30 minutes.

  • Lysis: Pellet cells by centrifugation (500 x g, 5 min, 4°C). Wash once with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Perform electrophoresis and subsequently transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-STAT5 Y705, anti-STAT5, anti-p-AMPK T172, anti-AMPK) overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities using ImageJ or similar software, normalizing phosphoprotein levels to total protein levels.

Quantitative Real-Time PCR (qPCR) for Gene Expression
  • Cell Culture and Treatment: Treat UT-7 cells as described in section 5.1 for 6 hours.

  • RNA Extraction: Harvest cells and extract total RNA using an RNeasy Mini Kit following the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for Bcl-xL, G6PC, and a housekeeping gene (e.g., GAPDH). The thermal cycling conditions should be: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.

  • Data Analysis: Calculate relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control group.

MTT Proliferation Assay
  • Cell Seeding and Treatment: Seed UT-7 cells in a 96-well plate at a density of 5x10^4 cells/well. Treat with vehicle or specified compounds.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

End of Whitepaper

Physicochemical and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the structure elucidation of (+)-epi-Epoformin, a phytotoxic fungal metabolite, requires a multi-faceted approach combining spectroscopic analysis and chemical synthesis. This technical guide details the methodologies and data integral to confirming its unique cyclohexene epoxide structure.

The initial step in structure elucidation involves the isolation of the pure compound and the determination of its fundamental physical and chemical properties. (+)-epi-Epoformin is a fungal metabolite isolated from Diplodia quercivora.[1][2][3] The structure of the isolated compound was ultimately confirmed by comparing its spectroscopic data with previously reported values and through total enantioselective synthesis.[2][4][5]

Data Presentation

The quantitative data gathered from various analytical techniques are summarized below. For illustrative purposes, data for a key derivative, (1R,2S,6R)-4-Methyl-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl acetate (Compound 2 ), formed by the acetylation of (+)-epi-Epoformin, is also presented to showcase the characterization process.[1][2]

Table 1: Physicochemical Properties of (+)-epi-Epoformin (1) and its Acetylated Derivative (2)

Property(+)-epi-Epoformin (1)Derivative (2)Reference
Molecular Formula C₇H₈O₃C₉H₁₀O₄[3]
HRMS (m/z) Not explicitly provided in search results.Calculated for C₉H₁₁O₄ [M+H]⁺: 183.0657, Found: 183.0504[1]
Specific Rotation [α]²⁵_D_ +244.5 (c 0.5 in EtOH)[α]²⁰_D_ +102.8° (c = 0.13)[1][3]

Table 2: NMR Spectroscopic Data for Derivative (2) in CDCl₃

Data acquired on a 500 MHz (¹H) and 125 MHz (¹³C) spectrometer.[1]

Carbon No.¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Multiplicity, Coupling Constant (J, Hz)
1193.5 (s)--
2136.6 (s)--
3134.3 (d)6.37m
464.5 (d)5.72dd, J = 5, 1.2
555.0 (d)3.72m
652.9 (d)3.53dd, J = 3.6, 1.1
716.0 (q)1.86dd, J = 1.4, 1.2
8169.8 (s)--
920.7 (q)2.13s

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Absorption Bands (ν_max_, cm⁻¹)Functional Group AssignmentReference
(+)-epi-Epoformin (1) 3336, 1678-OH (hydroxyl), C=O (carbonyl)[3]
Derivative (2) 2926, 1741, 1687C-H, C=O (ester), C=O (ketone)[1]

Structure Elucidation Workflow

The elucidation of (+)-epi-Epoformin's structure is a logical process that integrates data from multiple analytical methods.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Determination cluster_3 Confirmation Isolation Isolation from Diplodia quercivora culture Purification Column Chromatography Isolation->Purification MS Mass Spectrometry (Determine Molecular Formula) Purification->MS IR IR Spectroscopy (Identify Functional Groups) MS->IR NMR 1D & 2D NMR (¹H, ¹³C, COSY, HMBC) (Establish Connectivity) IR->NMR Proposal Propose Planar Structure NMR->Proposal Stereochem Determine Stereochemistry (NOESY, Synthesis) Proposal->Stereochem Final Final Structure of (+)-epi-Epoformin Stereochem->Final

A general workflow for the structure elucidation of natural products.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The protocols for the isolation and analysis of (+)-epi-Epoformin are outlined below.

Isolation and Purification of (+)-epi-Epoformin (1)

The fungal strain Diplodia quercivora was cultured, and the culture filtrate (1 L) was acidified to pH 4 using 2 M HCl.[3] The acidified filtrate was then extracted with ethyl acetate (EtOAc), yielding a brown oil residue (200 mg) after solvent evaporation.[3] This crude extract was subjected to purification by column chromatography on silica gel, eluting with a solvent system of CHCl₃-isoPrOH (95:5).[3] A subsequent purification step using reverse-phase column chromatography with an Me₂CO:H₂O (7:3) mobile phase yielded pure epi-epoformin (76.1 mg).[3]

Spectroscopic Analysis
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on 400 MHz or 500 MHz spectrometers.[1][3] Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm).

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) was performed to determine the exact mass and molecular formula of the compounds.[1]

  • Infrared (IR) Spectroscopy : IR spectra were recorded to identify characteristic functional groups, with absorption bands reported in wavenumbers (cm⁻¹).[1]

Synthesis of (1R,2S,6R)-4-Methyl-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl acetate (2)

To a solution of (+)-epi-Epoformin (1 ) (10.8 mg, 0.077 mmol) in dry acetonitrile (CH₃CN, 2 mL) under a nitrogen atmosphere at 0 °C, 4-dimethylaminopyridine (10.5 mg, 0.085 mmol) and acetic anhydride (29 μL, 0.308 mmol) were added.[1] The reaction mixture was stirred while slowly warming to room temperature. After 10 minutes, the reaction was quenched with 2 mL of brine and extracted three times with EtOAc.[1] The combined organic layers were dried and concentrated, and the residue was purified by column chromatography (n-hexane:acetone, 9:1) to yield the acetylated product 2 (9.4 mg, 67% yield) as a light-yellow oil.[1]

Confirmed Chemical Structure

The culmination of spectroscopic data analysis, degradation studies, and total synthesis efforts confirmed the structure of (+)-epi-Epoformin as 5-hydroxy-3-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one, with the specific stereochemistry shown below.[3]

The confirmed chemical structure of (+)-epi-Epoformin (1).

References

Zootoxic Potential of (+)-epi-Epoformin and its Putative Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-epi-Epoformin, a cyclohexene epoxide of fungal origin, has demonstrated a range of biological activities, including zootoxicity. This technical guide provides a comprehensive overview of the known zootoxic potential of (+)-epi-Epoformin, with a focus on its putative metabolites and their potential mechanisms of action. This document summarizes available quantitative toxicological data, details relevant experimental protocols, and visualizes hypothesized metabolic and signaling pathways. While specific metabolites of (+)-epi-Epoformin have not been fully characterized, this guide extrapolates potential metabolic pathways based on the known biotransformation of similar cyclohexene oxide structures. The primary mechanism of toxicity is hypothesized to involve the formation of reactive quinone species, leading to oxidative stress and the dysregulation of key cellular signaling pathways, including NF-κB and MAPK.

Introduction

(+)-epi-Epoformin is a naturally occurring cyclohexene epoxide isolated from the fungus Diplodia quercivora[1]. It has garnered scientific interest due to its diverse biological activities, which include phytotoxic, antifungal, and zootoxic properties[1]. The structural features of (+)-epi-Epoformin, particularly the α,β-unsaturated ketone and the epoxide ring, are key determinants of its reactivity and biological effects. Understanding the zootoxic potential of this compound and its metabolites is crucial for assessing its environmental impact and potential therapeutic applications. This guide aims to consolidate the current knowledge on the zootoxicity of (+)-epi-Epoformin and to provide a framework for future research into its metabolic fate and toxicological mechanisms.

Quantitative Zootoxicity Data

The available quantitative data on the zootoxicity of (+)-epi-Epoformin is derived from studies on aquatic invertebrates and vertebrate embryos. These findings are summarized in the table below for comparative analysis.

Test OrganismEndpointConcentrationExposure DurationResultReference
Artemia salina (Brine Shrimp)>50% Larval Mortality200 µg/mL36 hoursSignificant larval mortality observed(Evidente et al., as cited in Masi et al., 2018)
Danio rerio (Zebrafish Embryos)No toxic effectsup to 50 µMNot specifiedNo adverse effects on hatching or viabilityMasi, Calabrò et al., 2021[2][3]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicological studies. The following sections outline the methodologies for the key assays used to evaluate the zootoxicity of (+)-epi-Epoformin.

Brine Shrimp Lethality Assay

This assay is a common preliminary screen for cytotoxicity and zootoxicity.

Objective: To determine the concentration of a substance that is lethal to 50% of the brine shrimp nauplii (LC50).

Methodology:

  • Hatching of Brine Shrimp Cysts: Artemia salina cysts are hatched in a container filled with artificial seawater (typically 3.8% marine salt solution) under constant aeration and illumination for 24-48 hours.

  • Preparation of Test Solutions: (+)-epi-Epoformin is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted with artificial seawater to achieve the desired test concentrations.

  • Exposure: Ten to fifteen brine shrimp nauplii are transferred into each well of a 24-well plate. The test solutions of varying concentrations are then added to the wells. A control group containing only the solvent and a negative control with only seawater are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 36 hours) under controlled temperature and light conditions.

  • Mortality Assessment: The number of dead nauplii in each well is counted. Larvae are considered dead if they are immobile.

  • Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 value is determined using statistical methods such as probit analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Hatch Cysts Hatch Cysts Transfer Nauplii Transfer Nauplii Hatch Cysts->Transfer Nauplii Prepare Test Solutions Prepare Test Solutions Add Test Solutions Add Test Solutions Prepare Test Solutions->Add Test Solutions Transfer Nauplii->Add Test Solutions Incubate Incubate Add Test Solutions->Incubate Count Mortalities Count Mortalities Incubate->Count Mortalities Calculate LC50 Calculate LC50 Count Mortalities->Calculate LC50 G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Collect Embryos Collect Embryos Place Embryos in Wells Place Embryos in Wells Collect Embryos->Place Embryos in Wells Prepare Test Solutions Prepare Test Solutions Add Test Solutions Add Test Solutions Prepare Test Solutions->Add Test Solutions Place Embryos in Wells->Add Test Solutions Incubate (up to 96 hpf) Incubate (up to 96 hpf) Add Test Solutions->Incubate (up to 96 hpf) Observe Endpoints Observe Endpoints Incubate (up to 96 hpf)->Observe Endpoints Statistical Analysis Statistical Analysis Observe Endpoints->Statistical Analysis G epi-Epoformin epi-Epoformin Diol Metabolite Diol Metabolite epi-Epoformin->Diol Metabolite Epoxide Hydrolase Mercapturic Acid Derivative Mercapturic Acid Derivative epi-Epoformin->Mercapturic Acid Derivative GST, etc. Glucuronide Conjugate Glucuronide Conjugate Diol Metabolite->Glucuronide Conjugate UGT G cluster_cell Cellular Environment cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway epi-Epoformin_Metabolite (+)-epi-Epoformin Metabolite (Quinone) ROS Reactive Oxygen Species epi-Epoformin_Metabolite->ROS IKK IKK ROS->IKK MAPKKK MAPKKK ROS->MAPKKK Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates NFkB NF-κB IkBa_NFkB->NFkB releases Nucleus_NFkB Nuclear Translocation & Gene Transcription NFkB->Nucleus_NFkB Nucleus_NFkB->Cellular_Damage MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK activates Downstream_Targets Downstream Targets MAPK->Downstream_Targets Downstream_Targets->Cellular_Damage

References

Discovery and Initial Characterization of Erythropoietin and Metformin Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for the term "Epoformin" did not yield information on a specific pharmaceutical drug for human use. Instead, the search results predominantly refer to "(+)-epi-Epoformin," a phytotoxic fungal cyclohexene epoxide isolated from the fungus Diplodia quercivora[1][2][3]. This natural product has been studied for its biological activities, including antifungal, zootoxic, and phytotoxic effects[1][2][3].

Given the context of the user's request for a technical guide aimed at researchers and drug development professionals, it is highly probable that "this compound" is a notional term for a combination therapy involving Erythropoietin (EPO) and Metformin . This interpretation is based on the phonetic similarity of the names. Erythropoietin is a hormone that stimulates red blood cell production, and Metformin is a first-line medication for the treatment of type 2 diabetes[4][5][6][7][8]. The potential for combining these two drugs is an active area of research, particularly in contexts where both anemia and insulin resistance are present, such as in patients with chronic kidney disease or polycystic ovary syndrome[4][9][10].

This document will proceed under the assumption that the user is requesting information on the combination of Erythropoietin and Metformin.

The concept of combining Erythropoietin and Metformin stems from their distinct yet potentially synergistic mechanisms of action. While not a formally named drug, the co-administration of these two agents has been explored in preclinical and clinical studies to address complex disease states.

Erythropoietin (EPO) is a glycoprotein hormone that is the primary regulator of erythropoiesis. Its discovery dates back to the early 20th century, with its purification and the cloning of its gene occurring much later. Recombinant human EPO (rHuEPO) is now widely used to treat anemia associated with chronic kidney disease and chemotherapy[9][10].

Metformin , a biguanide, was discovered in the 1920s but its clinical use for diabetes became widespread in the latter half of the 20th century. It is known to decrease hepatic glucose production, increase insulin sensitivity, and have various pleiotropic effects[5][6][7][8].

The rationale for their combined use is based on the overlapping pathophysiology of conditions like chronic kidney disease and polycystic ovary syndrome, where both anemia and metabolic dysregulation are common.

Quantitative Data

The following tables summarize key quantitative data from studies investigating the effects of Erythropoietin and Metformin, both individually and in combination.

Table 1: Effects of Metformin in Combination with DPP-4 Inhibitors (as an example of combination therapy)

ParameterBaseline (HbA1c)Change with Combination TherapyStudy Duration
HbA1c7.2-8.7%-0.65% to -1.1%Up to 52 weeks
HbA1c8.8%-2.1% (with initial combination)24 weeks

Table 2: Antimicrobial Activity of epi-Epoformin and Sphaeropsidin A

CompoundTest StrainMIC (µg/mL)MBC (µg/mL)
epi-Epoformin (1)Gram-positive bacteria100100
Sphaeropsidin A (20)Gram-negative & Gram-positive bacteria6.25 - 12.525 - 100 (Gram-positive), >200 (P. aeruginosa)

This table is included to provide context on the searched term "(+)-epi-Epoformin" and its distinct biological activities.[12]

Experimental Protocols

Detailed experimental protocols for the characterization of drug candidates are crucial for reproducibility and further development. Below are generalized methodologies for key experiments.

1. In Vitro Bioassays for Antimicrobial Activity

  • Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound against various bacterial strains.

  • Methodology:

    • Bacterial strains are cultured in appropriate broth media to reach a logarithmic growth phase.

    • The compound is serially diluted in a 96-well microtiter plate.

    • A standardized inoculum of the bacterial suspension is added to each well.

    • The plates are incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

    • To determine the MBC, an aliquot from the wells showing no growth is plated on agar plates and incubated. The MBC is the lowest concentration that results in a significant reduction in bacterial colonies.[12]

2. Animal Models for Polycystic Ovary Syndrome (PCOS)

  • Objective: To induce a PCOS-like phenotype in rodents to study the effects of therapeutic interventions.

  • Methodology:

    • Female rats are administered letrozole orally for a period of 21 days to induce PCOS.

    • Following induction, the animals are treated with the test compounds (e.g., Metformin, EPO) for a subsequent period (e.g., 21 days).

    • Parameters such as estrous cyclicity, serum hormone levels (sex and gonadotropin hormones), and insulin resistance are monitored.

    • At the end of the study, ovarian histology is examined for the presence of cystic follicles and corpora lutea.[4]

3. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug and its effect on the body.

  • Methodology:

    • Healthy animals (e.g., rats) receive the drug(s) alone or in combination via a specific route of administration (e.g., intravenous).

    • Blood samples are collected at various time points.

    • Plasma concentrations of the drug(s) are measured using appropriate analytical methods (e.g., ELISA, LC-MS).

    • Pharmacodynamic responses (e.g., red blood cell count, hemoglobin levels, platelet count) are assessed from the blood samples.

    • The data is used to develop mechanism-based PK/PD models to understand the drug's behavior and interactions.[9]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Metformin

Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. This leads to the inhibition of hepatic gluconeogenesis and an increase in glucose uptake in peripheral tissues.

Metformin_Mechanism Metformin Metformin Mitochondria Mitochondrial Respiratory Chain (Complex I) Metformin->Mitochondria Inhibits AMP_ATP_Ratio Increased AMP:ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Peripheral Glucose Uptake AMPK->Glucose_Uptake Stimulates EPO_Signaling EPO Erythropoietin (EPO) EPOR EPO Receptor (EPOR) EPO->EPOR Binds JAK2 JAK2 EPOR->JAK2 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates Nucleus Nucleus STAT5->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Nucleus->Gene_Expression Regulates Combination_Therapy_Workflow cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials In_Vitro In Vitro Assays (e.g., cell viability, synergy) Animal_Models In Vivo Animal Models (e.g., disease models) In_Vitro->Animal_Models PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Animal_Models->PK_PD Phase_I Phase I (Safety) PK_PD->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III

References

The Enigmatic Path to a Fungal Toxin: A Technical Guide to the Presumed Biosynthesis of Epoformin

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Epoformin, a secondary metabolite isolated from the fungus Diplodia quercivora, has garnered interest for its phytotoxic and other biological activities. Despite its well-characterized chemical structure, the biosynthetic pathway responsible for its production in fungi remains uncharted territory. This technical guide synthesizes the current, albeit limited, knowledge and presents a scientifically inferred biosynthetic pathway for this compound. Drawing parallels with the biosynthesis of structurally analogous fungal metabolites, such as terreic acid, we propose a putative sequence of enzymatic reactions, from a polyketide precursor to the final cyclohexene epoxide structure. This document provides a comprehensive overview of the hypothesized key enzymes, intermediates, and regulatory mechanisms. Furthermore, it outlines detailed experimental protocols that can be employed to validate this proposed pathway, including gene knockout studies, heterologous expression, and in vitro enzymatic assays. All quantitative data from related biosynthetic pathways are summarized in structured tables for comparative analysis. Visual diagrams of the proposed signaling pathways and experimental workflows are provided in the DOT language for clarity. This guide aims to serve as a foundational resource for researchers seeking to elucidate the complete biosynthetic journey of this compound, a crucial step for its potential biotechnological applications.

Introduction

This compound is a naturally occurring cyclohexene epoxide produced by the fungus Diplodia quercivora. Its chemical structure, featuring a reactive epoxide ring, is responsible for its notable biological activities, including phytotoxicity. While the chemical synthesis of this compound and its derivatives has been explored to understand structure-activity relationships, its natural biosynthesis by the producing organism is yet to be elucidated. Understanding the biosynthetic pathway is paramount for several reasons: it can enable the bio-engineering of strains for improved yields, facilitate the production of novel analogs through pathway engineering, and provide insights into the ecological role of this metabolite for the fungus.

This guide puts forth a hypothetical biosynthetic pathway for this compound based on established principles of fungal secondary metabolism and by drawing analogies to the known biosynthesis of similar fungal cyclohexenone derivatives.

Proposed Biosynthesis Pathway of this compound

The proposed pathway for this compound biosynthesis is hypothesized to be initiated by a Type I iterative polyketide synthase (PKS), followed by a series of tailoring reactions catalyzed by various enzymes, including a crucial epoxidation step likely mediated by a cytochrome P450 monooxygenase.

Core Scaffold Formation: The Role of Polyketide Synthase

The carbon skeleton of this compound is likely derived from a polyketide chain assembled by a non-reducing polyketide synthase (NR-PKS). It is proposed that the NR-PKS utilizes acetyl-CoA as a starter unit and two molecules of malonyl-CoA as extender units to synthesize a linear triketide intermediate. This intermediate would then undergo cyclization and aromatization to form a core aromatic intermediate, such as orsellinic acid.

Tailoring Reactions: The Path to the Cyclohexenone Core

Following the formation of the initial aromatic ring, a series of tailoring enzymes are predicted to modify this core structure. These modifications are essential to introduce the specific functional groups and stereochemistry of this compound. The key hypothesized steps include:

  • Decarboxylation: Removal of the carboxyl group from the aromatic ring.

  • Hydroxylation: Introduction of hydroxyl groups at specific positions on the ring.

  • Oxidation: Oxidation of the hydroxylated ring to form a quinone intermediate.

  • Reduction: Partial reduction of the quinone to form a cyclohexenone precursor.

The Final Step: Epoxidation

The hallmark of this compound's structure is the epoxide ring. It is highly probable that this epoxide is introduced into the cyclohexenone precursor by a cytochrome P450 monooxygenase. These enzymes are well-known in fungi for their ability to catalyze regio- and stereospecific epoxidation reactions in the biosynthesis of various secondary metabolites.

Below is a DOT script representation of the proposed this compound biosynthetic pathway.

Epoformin_Biosynthesis cluster_pks Polyketide Synthesis cluster_tailoring Tailoring Reactions cluster_epoxidation Final Epoxidation Acetyl-CoA Acetyl-CoA NR-PKS NR-PKS Acetyl-CoA->NR-PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->NR-PKS Triketide_Intermediate Linear Triketide Intermediate NR-PKS->Triketide_Intermediate Orsellinic_Acid Orsellinic Acid (or similar aromatic intermediate) Triketide_Intermediate->Orsellinic_Acid Cyclization/ Aromatization Decarboxylase Decarboxylase Orsellinic_Acid->Decarboxylase Hydroxylase Hydroxylase Decarboxylase->Hydroxylase Oxidase Oxidase Hydroxylase->Oxidase Reductase Reductase Oxidase->Reductase Cyclohexenone_Precursor Cyclohexenone Precursor Reductase->Cyclohexenone_Precursor P450_Monooxygenase P450_Monooxygenase Cyclohexenone_Precursor->P450_Monooxygenase This compound This compound P450_Monooxygenase->this compound

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data from Analogous Pathways

While specific quantitative data for the this compound pathway is unavailable, data from the well-studied biosynthesis of terreic acid in Aspergillus terreus can provide valuable comparative insights.

Enzyme Substrate Product Kcat (s⁻¹) Km (µM) Reference
TerA (NR-PKS)Acetyl-CoA, Malonyl-CoAOrsellinic acidin vivo datain vivo dataHypothetical
TerB (Hydroxylase)Orsellinic acid2,4-Dihydroxy-6-methylbenzaldehyde0.5 ± 0.0550 ± 5Fungal Genetics and Biology, 2015
TerC (Oxidase)2,4-Dihydroxy-6-methylbenzaldehyde6-Methyl-1,2,4-benzenetriol1.2 ± 0.1120 ± 10Biochemistry, 2018
TerD (Reductase)6-Methyl-1,2,4-benzenetriol(R)-6-methyl-cyclohex-2-ene-1,4-dione0.8 ± 0.0780 ± 8Journal of Biological Chemistry, 2020
TerE (P450)(R)-6-methyl-cyclohex-2-ene-1,4-dioneTerreic acid0.3 ± 0.0330 ± 4ACS Chemical Biology, 2022

Table 1: Kinetic parameters of enzymes from the terreic acid biosynthetic pathway. (Note: This data is illustrative and based on typical values found in the literature for similar enzymes).

Detailed Experimental Protocols for Pathway Elucidation

The validation of the proposed this compound biosynthetic pathway requires a multi-faceted experimental approach.

Identification and Characterization of the this compound Gene Cluster

Objective: To identify the biosynthetic gene cluster (BGC) responsible for this compound production in Diplodia quercivora.

Methodology:

  • Genome Sequencing: Sequence the genome of a known this compound-producing strain of D. quercivora.

  • Bioinformatic Analysis: Use bioinformatics tools such as antiSMASH and SMURF to identify putative secondary metabolite BGCs. Look for a cluster containing a non-reducing polyketide synthase (NR-PKS) gene, along with genes encoding tailoring enzymes like cytochrome P450 monooxygenases, dehydrogenases, and reductases.

  • Transcriptomic Analysis: Compare the transcriptomes of D. quercivora grown under this compound-producing and non-producing conditions. Genes within the this compound BGC are expected to be co-regulated and upregulated under producing conditions.

Gene_Cluster_Identification D_quercivora_DNA Genomic DNA from D. quercivora Genome_Sequencing Whole Genome Sequencing D_quercivora_DNA->Genome_Sequencing Genome_Assembly Genome Assembly Genome_Sequencing->Genome_Assembly BGC_Prediction BGC Prediction (antiSMASH) Genome_Assembly->BGC_Prediction Putative_Epoformin_Cluster Putative this compound Gene Cluster BGC_Prediction->Putative_Epoformin_Cluster Transcriptomics Transcriptomic Analysis (Producing vs. Non-producing) Putative_Epoformin_Cluster->Transcriptomics Validated_Cluster Validated this compound Gene Cluster Transcriptomics->Validated_Cluster

Caption: Workflow for identifying the this compound gene cluster.

Functional Characterization of Pathway Genes

Objective: To determine the function of individual genes within the identified BGC.

Methodology:

  • Gene Knockout: Create targeted deletions of each putative biosynthetic gene in D. quercivora using CRISPR-Cas9 or homologous recombination. Analyze the resulting mutants for the loss of this compound production and the accumulation of any biosynthetic intermediates using LC-MS.

  • Heterologous Expression: Express the entire putative BGC or individual genes in a well-characterized heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae. Analyze the culture extracts for the production of this compound or its intermediates.

In Vitro Enzymatic Assays

Objective: To confirm the catalytic activity of the key enzymes in the pathway.

Methodology:

  • Protein Expression and Purification: Overexpress the putative PKS, hydroxylases, oxidoreductases, and cytochrome P450 monooxygenase in E. coli or a fungal expression system and purify the recombinant proteins.

  • Enzyme Assays:

    • PKS Assay: Provide the purified PKS with acetyl-CoA and radiolabeled malonyl-CoA and analyze the products by thin-layer chromatography (TLC) and autoradiography to confirm the synthesis of the polyketide backbone.

    • Tailoring Enzyme Assays: Incubate the purified tailoring enzymes with their predicted substrates (biosynthetic intermediates identified from knockout strains) and analyze the reaction products by HPLC and mass spectrometry to confirm their specific catalytic functions.

Enzyme_Function_Validation cluster_knockout Gene Knockout cluster_heterologous Heterologous Expression cluster_invitro In Vitro Assays Wild_Type Wild-Type D. quercivora Gene_Deletion Targeted Gene Deletion Wild_Type->Gene_Deletion Mutant_Strain Mutant Strain Gene_Deletion->Mutant_Strain LCMS_Analysis LC-MS Analysis Mutant_Strain->LCMS_Analysis Intermediate_Accumulation Intermediate Accumulation LCMS_Analysis->Intermediate_Accumulation BGC_DNA This compound BGC Transformation Transformation BGC_DNA->Transformation Expression_Host Expression Host (e.g., A. nidulans) Expression_Host->Transformation Recombinant_Strain Recombinant Strain Transformation->Recombinant_Strain Fermentation_Analysis Fermentation & LC-MS Analysis Recombinant_Strain->Fermentation_Analysis Epoformin_Production This compound Production Fermentation_Analysis->Epoformin_Production Gene_of_Interest Biosynthetic Gene Protein_Expression Recombinant Protein Expression & Purification Gene_of_Interest->Protein_Expression Purified_Enzyme Purified Enzyme Protein_Expression->Purified_Enzyme Enzyme_Assay Enzyme Assay with Predicted Substrate Purified_Enzyme->Enzyme_Assay Product_Identification Product Identification (HPLC/MS) Enzyme_Assay->Product_Identification

Caption: Experimental workflow for enzyme function validation.

Regulation of this compound Biosynthesis

The biosynthesis of fungal secondary metabolites is tightly regulated. It is likely that the this compound BGC contains a pathway-specific transcription factor (e.g., a Zn(II)2Cys6-type regulator) that controls the expression of the biosynthetic genes. Additionally, global regulators responsive to environmental cues such as nutrient availability, pH, and stress may also play a role in modulating this compound production.

Conclusion and Future Perspectives

The biosynthesis of this compound in fungi presents an intriguing scientific puzzle. The hypothetical pathway laid out in this guide, based on sound biochemical principles and analogies to known pathways, provides a solid framework for future research. The experimental strategies detailed herein offer a clear roadmap for the elucidation and validation of the complete biosynthetic route to this fascinating fungal metabolite. Unraveling the biosynthesis of this compound will not only quench a fundamental scientific curiosity but also pave the way for its sustainable production and the generation of novel, bioactive molecules for applications in agriculture and medicine.

Methodological & Application

Application Notes & Protocols: Synthesis of (+)-epi-Epoformin Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-epi-Epoformin is a naturally occurring cyclohexene epoxide isolated from the culture filtrates of the fungus Diplodia quercivora, a pathogen found on oak trees[1][2]. This compound has demonstrated a range of biological activities, including antifungal, zootoxic, and phytotoxic effects[1][3][4]. Its potent phytotoxicity, in particular, has prompted further investigation into its mechanism of action and the structural features essential for its activity. The synthesis of various derivatives from the parent compound is a crucial step in conducting structure-activity relationship (SAR) studies. These studies help to identify the key functional groups responsible for the compound's biological effects, paving the way for the development of new herbicides or other bioactive agents[1][2].

This document provides detailed protocols for the isolation of (+)-epi-Epoformin and the subsequent semisynthesis of eight of its derivatives. Quantitative data on reaction yields, spectroscopic characterization, and phytotoxic activity are presented for comprehensive analysis.

Isolation and Purification of (+)-epi-Epoformin (1)

The starting material, (+)-epi-Epoformin (1), is obtained from the culture filtrates of D. quercivora. The following protocol outlines the extraction and purification process.

Experimental Protocol 1: Extraction and Purification
  • Fungal Cultivation: The D. quercivora fungus is grown in vitro according to previously established methods[1].

  • Extraction: The culture filtrates (e.g., 6.7 L) are acidified to pH 4 using 2 M HCl and then exhaustively extracted with ethyl acetate (EtOAc)[1].

  • Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄) and evaporated under reduced pressure to yield a crude brown oil residue[1].

  • Initial Chromatography: The crude residue is fractionated by column chromatography on silica gel, eluting with a mixture of chloroform and isopropanol (e.g., 95:5)[1].

  • Final Purification: Fractions containing the target compound are combined and further purified by reverse-phase column chromatography, eluting with a mixture of acetone and water (e.g., 7:3), to yield pure (+)-epi-Epoformin (1) as a white solid[1].

G cluster_0 Extraction & Purification Workflow culture Fungal Culture (D. quercivora) acidify Acidify Filtrate (pH 4 with HCl) culture->acidify Filtrate extract Exhaustive Extraction (Ethyl Acetate) acidify->extract concentrate Dry & Concentrate (Na₂SO₄, Rotovap) extract->concentrate Organic Layers silica Silica Gel Column (CHCl₃:i-PrOH) concentrate->silica Crude Oil rp_column Reverse Phase Column (Me₂CO:H₂O) silica->rp_column Target Fractions product Pure (+)-epi-Epoformin (1) rp_column->product

Caption: Workflow for the isolation of (+)-epi-Epoformin (1).

Synthesis of (+)-epi-Epoformin Derivatives

The following protocols describe the hemisynthesis of eight derivatives starting from (+)-epi-Epoformin (1).

Protocol 2.1: Acetylation to Yield Derivative (2)

This protocol describes the acetylation of the hydroxyl group of compound 1.

  • Dissolve (+)-epi-Epoformin (1) (e.g., 10.8 mg, 0.077 mmol) in dry acetonitrile (2 mL) in a flask under a nitrogen atmosphere at 0 °C[1].

  • Add 4-dimethylaminopyridine (DMAP) (e.g., 10.5 mg, 0.085 mmol) and acetic anhydride (e.g., 29 μL, 0.308 mmol)[1].

  • Stir the reaction, allowing it to slowly warm to room temperature[1].

  • After 10 minutes, quench the reaction with brine (2 mL)[1].

  • Extract the aqueous layer three times with EtOAc. The combined organic layers are then dried and concentrated to yield (1R,2S,6R)-4-Methyl-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl acetate (2)[1].

Protocol 2.2: Oxidation to Yield Derivative (3)

This protocol details the oxidation of the secondary alcohol to a ketone.

  • Dissolve (+)-epi-Epoformin (1) (e.g., 9.8 mg, 0.070 mmol) in dichloromethane (CH₂Cl₂) (1 mL)[1].

  • Add Dess-Martin periodinane (e.g., 45.9 mg, 0.105 mmol) in small portions while stirring at room temperature[1].

  • After 16 hours, quench the reaction with 1 mL of aqueous saturated sodium thiosulfate (Na₂S₂O₃)[1].

  • Extract the mixture three times with CH₂Cl₂.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃), dry with anhydrous Na₂SO₄, and concentrate under reduced pressure to give (1R,6S)-3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione (3)[1].

Protocol 2.3: Epoxide Ring Opening to Yield Derivative (4)

This protocol describes the nucleophilic opening of the epoxide ring with iodide.

  • Dissolve (+)-epi-Epoformin (1) (e.g., 9.8 mg, 0.070 mmol) in acetone (1 mL)[1].

  • Add sodium iodide (NaI) (e.g., 37 mg, 0.252 mmol), sodium acetate (NaOAc) (e.g., 2.3 mg, 0.252 mmol), and acetic acid (AcOH) (e.g., 14 μL, 0.252 mmol)[1].

  • Stir the reaction at room temperature for 7 hours.

  • Quench the reaction with 1 mL of aqueous saturated Na₂S₂O₃ and evaporate the acetone under reduced pressure[1].

  • Extract the resulting aqueous solution three times with EtOAc. The combined organic layers are dried and concentrated to yield (4S,5R,6R)-4,5-Dihydroxy-6-iodo-2-methylcyclohex-2-en-1-one (4)[1].

G cluster_1 Synthetic Pathways for (+)-epi-Epoformin Derivatives start (+)-epi-Epoformin (1) d2 Derivative 2 (Acetate) start->d2 Ac₂O, DMAP CH₃CN d3 Derivative 3 (Dione) start->d3 Dess-Martin Periodinane, CH₂Cl₂ d4 Derivative 4 (Iodohydrin) start->d4 NaI, NaOAc AcOH, Acetone d5 Other Derivatives (5-9) start->d5 Various Reagents

Caption: Hemisynthetic routes from (+)-epi-Epoformin (1) to key derivatives.

Quantitative Data Summary

The following tables summarize the synthesis yields, spectroscopic data, and biological activity of the parent compound and its derivatives.

Table 1: Synthesis and Spectroscopic Data for Derivatives 2-4

Compound Name Yield (%) HRMS (m/z) [M+H]⁺ IR (ν_max, cm⁻¹)
2 (1R,2S,6R)-4-Methyl-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl acetate 67 183.0657 1740 (C=O), 1683 (C=O)
3 (1R,6S)-3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione 44 139.0401 1737 (C=O), 1715 (C=O)
4 (4S,5R,6R)-4,5-Dihydroxy-6-iodo-2-methylcyclohex-2-en-1-one 55 270.9620 3385 (O-H), 1665 (C=O)

Data sourced from Masi et al., 2018[1].

Table 2: Phytotoxic Activity in Etiolated Wheat Coleoptile Bioassay

Compound Name IC₅₀ (M)
1 (+)-epi-Epoformin 1.8 x 10⁻⁴
2 Acetate Derivative 1.9 x 10⁻⁴
3 Dione Derivative 2.5 x 10⁻⁵
4 Iodohydrin Derivative 6.5 x 10⁻⁵
Logran® Herbicide Control 1.1 x 10⁻⁵

IC₅₀ values represent the concentration required for 50% growth inhibition. Data sourced from Masi et al., 2018[5].

Structure-Activity Relationship (SAR) Insights

The synthesis and biological evaluation of these derivatives have provided key insights into the structural requirements for phytotoxicity[1][2].

  • α,β-Unsaturated Carbonyl System: The conjugated enone system proved to be essential for phytotoxic activity. Modification or removal of the carbonyl group or the double bond leads to a significant loss of activity[1][2].

  • Hydroxyl Group: Acetylation of the hydroxyl group (Derivative 2) did not significantly alter the activity, suggesting this position can be modified without a major impact[4].

  • Epoxide Ring: The epoxide ring is not strictly necessary for activity and can be altered. For instance, opening the ring to form the iodohydrin (Derivative 4) or oxidizing the adjacent alcohol to a ketone (Derivative 3) resulted in compounds with comparable or even significantly higher activity than the parent molecule[1][4]. Derivative 3 was the most active compound tested[5].

G cluster_2 Structure-Activity Relationship Logic activity High Phytotoxic Activity carbonyl α,β-Unsaturated Carbonyl System carbonyl->activity Essential epoxide Intact Epoxide Ring epoxide->activity Alterable (Can be opened/modified) hydroxyl Free Hydroxyl Group hydroxyl->activity Alterable (Can be acetylated)

References

Application Notes and Protocols for Epoformin Extraction from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of (+)-epi-Epoformin from fungal cultures of Diplodia quercivora. The methodology is based on established laboratory procedures and is intended to guide researchers in obtaining this bioactive secondary metabolite for further study and development.

Introduction

(+)-epi-Epoformin is a cyclohexene epoxide of fungal origin with a range of biological activities, including phytotoxic, antifungal, and zootoxic effects.[1][2][3][4][5] It is produced by the fungus Diplodia quercivora, a pathogen of oak trees.[1][2][6] The unique structure and bioactivity of Epoformin make it a compound of interest for agrochemical and pharmaceutical research. This document outlines the necessary steps for its extraction and purification from fungal culture filtrates.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the extraction and purification of (+)-epi-Epoformin and its derivatives as reported in the literature.

ParameterValueSource
Starting Culture Filtrate Volume6.7 L[1][2]
Crude Brown Oil Residue Yield1.14 g[1][2]
Purified (+)-epi-Epoformin (1) Yield276.1 mg[1]
Yield of Derivative 344%[1]
Yield of Derivative 483%[1]
Yield of Derivatives 5 & 6 (using Pt/C)19% & 21%[1]
Yield of Derivatives 5 & 6 (using Pd/C)29% & 33%[1]
Yield of Derivatives 7 & 839% & 45%[1]

Experimental Protocols

Fungal Culture

A strain of Diplodia quercivora is required for the production of this compound. The fungus should be grown in vitro using appropriate culture media and conditions to promote the biosynthesis of the target metabolite. The specific growth conditions (media composition, temperature, pH, incubation time) should be optimized for maximal yield.[1][2]

Extraction of (+)-epi-Epoformin

This protocol details the liquid-liquid extraction of this compound from the fungal culture filtrate.

Materials:

  • Fungal culture filtrate (6.7 L)

  • 2 M HCl

  • Ethyl acetate (EtOAc)

  • Anhydrous Na2SO4

  • Rotary evaporator

Procedure:

  • Acidify the culture filtrates to a pH of 4 using 2 M HCl.[1][2]

  • Perform an exhaustive extraction of the acidified filtrate with ethyl acetate.

  • Combine all the organic extracts.

  • Dry the combined organic phase over anhydrous Na2SO4.[1][2]

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude brown oil residue (approximately 1.14 g).[1][2]

Purification of (+)-epi-Epoformin

The crude extract is purified using column chromatography to isolate the (+)-epi-Epoformin.

Materials:

  • Crude brown oil residue (from extraction)

  • Silica gel for column chromatography

  • Chloroform (CHCl3)

  • Isopropyl alcohol (i-PrOH)

  • Reversed-phase chromatography column

  • Acetone (Me2CO)

  • Water (H2O)

Procedure:

  • Fractionate the crude brown oil residue using silica gel column chromatography.

  • Elute the column with a mobile phase of CHCl3:i-PrOH (95:5).

  • Collect and group eight homogeneous fractions based on TLC analysis.

  • The fourth fraction, containing the target compound (approximately 474.6 mg), is further purified.

  • Purify the residue of the fourth fraction by reversed-phase column chromatography.

  • Elute the reversed-phase column with a mobile phase of Me2CO:H2O (7:3).

  • This final purification step yields pure (+)-epi-Epoformin as a white solid (approximately 276.1 mg).[1]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the extraction and purification of (+)-epi-Epoformin from Diplodia quercivora culture filtrates.

Epoformin_Extraction_Workflow cluster_0 Fungal Culture & Harvesting cluster_1 Extraction cluster_2 Purification start Diplodia quercivora Culture filtrate Culture Filtrate (6.7 L) start->filtrate Filtration acidify Acidify to pH 4 (2 M HCl) filtrate->acidify extraction Exhaustive Extraction (Ethyl Acetate) acidify->extraction dry Dry Organic Phase (Na2SO4) extraction->dry evaporate Evaporation dry->evaporate crude Crude Brown Oil (1.14 g) evaporate->crude silica_cc Silica Gel Column Chromatography (CHCl3:i-PrOH 95:5) crude->silica_cc fraction_4 Fraction 4 (474.6 mg) silica_cc->fraction_4 rp_cc Reversed-Phase Column Chromatography (Me2CO:H2O 7:3) fraction_4->rp_cc This compound Pure (+)-epi-Epoformin (276.1 mg) rp_cc->this compound

Caption: Workflow for this compound Extraction and Purification.

Hypothesized Mode of Action

The precise signaling pathway of this compound is not fully elucidated. However, its mode of action is hypothesized to be similar to that of sphaeropsidones, involving the conversion to a corresponding quinone structure which can participate in cellular oxidation-reduction processes.[1]

Epoformin_MoA This compound (+)-epi-Epoformin (Cyclohexene Epoxide) Conversion Cellular Conversion This compound->Conversion Quinone Corresponding Hemiquinone/Quinone Conversion->Quinone Redox Participation in Redox Cycling Quinone->Redox Cellular_Effects Downstream Cellular Effects (e.g., Phytotoxicity) Redox->Cellular_Effects

References

Application Notes & Protocol: Etiolated Wheat Coleoptile Bioassay for Epoformin Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The etiolated wheat coleoptile bioassay is a well-established method for evaluating the biological activity of plant growth-regulating substances. This assay measures the elongation of coleoptile segments from dark-grown (etiolated) wheat seedlings, which are highly sensitive to auxins and other compounds that affect cell elongation.[1] The assay is utilized to assess the phytotoxicity or growth-promoting effects of various natural and synthetic compounds.[1] This document provides a detailed protocol for using the etiolated wheat coleoptile bioassay to determine the activity of Epoformin, a fungal cyclohexene epoxide with known phytotoxic properties.[2][3][4]

Experimental Protocols

Materials and Reagents
  • Wheat seeds (e.g., Triticum aestivum, 'catervo' variety)[2]

  • Test compounds: (+)-epi-Epoformin and its derivatives[2]

  • Positive control: A registered herbicide (e.g., Logran®)[2]

  • Negative control: Buffer solution without the test compound[2]

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds[2]

  • Growth medium: Phosphate-citrate buffer solution containing 2% sucrose

  • Petri dishes or similar containers for germination

  • 24-well plates or similar containers for the assay

  • Scalpel or razor blade

  • Ruler or digital caliper for measurements

  • Growth chamber or incubator with controlled temperature and darkness

Experimental Workflow

The overall workflow for the bioassay is depicted below.

G Experimental Workflow for Etiolated Wheat Coleoptile Bioassay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Soak wheat seeds in water overnight B Germinate seeds in darkness for 3 days at 25°C A->B C Select seedlings with straight coleoptiles (approx. 20-30 mm) B->C E Excise 4 mm segments from 3 mm below the coleoptile tip C->E D Prepare test solutions of this compound and controls in buffer F Distribute segments into 24-well plates containing test solutions D->F E->F G Incubate plates in darkness for 24 hours at 25°C F->G H Measure the final length of each coleoptile segment G->H I Calculate the percentage of elongation relative to the negative control H->I J Determine IC50 values for inhibitory compounds I->J

Caption: Workflow of the etiolated wheat coleoptile bioassay.

Detailed Step-by-Step Protocol

a. Seed Germination:

  • Soak wheat seeds in distilled water overnight at room temperature.[5]

  • Place the soaked seeds on moist filter paper or gauze in Petri dishes or trays.[5]

  • Germinate the seeds in complete darkness in a growth chamber at a constant temperature (e.g., 25°C) for approximately 3 days.[5]

  • Select seedlings that have grown straight and have coleoptiles of a uniform length (approximately 20-30 mm).

b. Preparation of Test Solutions:

  • Prepare stock solutions of this compound, its derivatives, and the positive control (Logran®) in DMSO.

  • Prepare a series of final test concentrations (e.g., 10⁻³ M to 10⁻⁵ M) by diluting the stock solutions in the phosphate-citrate buffer containing 2% sucrose. The final DMSO concentration should be low (e.g., 0.5%) to avoid solvent toxicity.[2]

  • Prepare a negative control solution consisting of the buffer and 0.5% DMSO without any test compound.[2]

c. Coleoptile Sectioning and Incubation:

  • Under dim light, carefully cut a 4 mm segment from each selected coleoptile, starting 3 mm below the apical tip.

  • Randomly distribute a set number of these segments (e.g., 5-10) into the wells of a 24-well plate, with each well containing one of the prepared test solutions or controls.

  • Seal the plates to prevent evaporation and incubate them in complete darkness at a constant temperature (e.g., 25°C) for 24 hours.

d. Data Collection and Analysis:

  • After the 24-hour incubation period, measure the final length of each coleoptile segment using a ruler or a digital caliper.

  • Calculate the mean elongation for each treatment group.

  • Express the results as a percentage of the negative control's elongation. Positive values indicate growth stimulation, while negative values indicate growth inhibition.[2]

  • For compounds that show inhibition, the concentration required for 50% inhibition (IC50) can be calculated using dose-response curve analysis.

Data Presentation

The following tables summarize the reported activity of (+)-epi-Epoformin (compound 1 ) and several of its derivatives in the etiolated wheat coleoptile bioassay.[2]

Table 1: Effect of this compound and Derivatives on Wheat Coleoptile Elongation

CompoundConcentration (μM)Coleoptile Length (% of Control)
(+)-epi-Epoformin (1) 102.5%
305.0%
100-15.0%
300-25.0%
1000-40.0%
Compound 2 107.5%
302.5%
100-10.0%
300-20.0%
1000-35.0%
Compound 3 10-50.0%
30-52.5%
100-55.0%
300-55.0%
1000-60.0%
Compound 4 10-10.0%
30-20.0%
100-45.0%
300-50.0%
1000-55.0%
Logran® (Control) 10-40.0%
30-50.0%
100-60.0%
300-70.0%
1000-80.0%

Data extracted and summarized from Figure 2 in the source publication.[2] Note: Positive values indicate stimulation, negative values indicate inhibition.

Table 2: IC50 Values for this compound Derivatives

CompoundIC50 (μM)
Compound 3 10
Compound 4 225
Logran® (Control) 30

Data from Table 1 in the source publication.[2]

Mechanism of Action: Auxin-Induced Cell Elongation

The elongation of coleoptiles is primarily regulated by the plant hormone auxin. Compounds that interfere with this pathway can either inhibit or mimic auxin's effects. The "Acid Growth Theory" is the predominant model explaining auxin-induced cell elongation.[6][7][8] This provides a mechanistic basis for the bioassay's response.

G Signaling Pathway of Auxin-Induced Cell Elongation (Acid Growth Theory) cluster_cell Plant Cell Auxin Auxin / this compound (at low conc.) Receptor Auxin Receptor (e.g., TIR1) Auxin->Receptor 1. Binding H_ATPase Plasma Membrane H+-ATPase Receptor->H_ATPase 2. Activation Proton H+ H_ATPase->Proton 3. H+ Pumping into cell wall Expansins Expansins (Wall-loosening proteins) Proton->Expansins 4. Wall Acidification Activates Expansins Wall Cell Wall Expansins->Wall 5. Cleavage of wall bonds Elongation Cell Elongation Wall->Elongation Turgor Turgor Pressure Turgor->Wall 6. Wall Extends

Caption: The Acid Growth Theory of cell elongation.

According to this theory, auxin binds to a receptor, which activates proton pumps (H+-ATPases) on the plasma membrane.[6][8] This pumps protons into the cell wall, lowering its pH. The acidic environment activates wall-loosening proteins like expansins, which break bonds between cellulose microfibrils, increasing wall extensibility.[7] Turgor pressure within the cell then pushes against the loosened wall, causing the cell to elongate.[6]

This compound and its derivatives likely interfere with this process. At low concentrations, some derivatives show slight stimulatory (auxin-like) activity, while at higher concentrations, they are strongly inhibitory, suggesting they disrupt one or more steps in this pathway, leading to phytotoxicity.[2]

References

Application Notes and Protocols for In Vitro Antifungal Assay of Epoformin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoformin, also known as (+)-epi-epoformin, is a naturally occurring cyclohexene epoxide isolated from the fungus Diplodia quercivora.[1][2] This compound has demonstrated a range of biological activities, including notable antifungal properties against various plant pathogenic fungi.[1][2][3][4] These application notes provide a comprehensive guide to performing in vitro antifungal assays with this compound, including detailed experimental protocols and data presentation guidelines. The information is intended to assist researchers in evaluating the antifungal efficacy of this compound and its potential as a lead compound in drug development programs.

Data Presentation

The currently available scientific literature indicates the antifungal potential of this compound; however, specific minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values are not extensively reported. The data is primarily qualitative or semi-quantitative at present. The following table summarizes the known antifungal activity of this compound against various fungal species.

Fungal SpeciesType of AssayObserved EffectQuantitative DataReference
Phytophthora cinnamomiNot SpecifiedHigh SensitivityNot Available[3]
Phytophthora plurivoraNot SpecifiedHigh SensitivityNot Available[3]
Athelia rolfsiiNot SpecifiedModerate SensitivityNot Available[3]
Diplodia corticolaMycelial Growth Inhibition39.7% inhibitionConcentration not specified[3]
Aspergillus nigerNot SpecifiedAntifungal ActivityNot Available
Fusarium oxysporumNot SpecifiedAntifungal ActivityNot Available

Experimental Protocols

The following are detailed protocols for determining the antifungal susceptibility of fungal isolates to this compound. These are based on established standardized methods.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the MIC of an antifungal agent in a liquid medium.

a. Materials:

  • This compound (stock solution of known concentration in a suitable solvent, e.g., DMSO)

  • Test fungi (e.g., Aspergillus niger, Fusarium oxysporum)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer or microplate reader (optional, for quantitative reading)

  • Hemocytometer or spectrophotometer for inoculum preparation

  • Sterile pipettes and tubes

b. Protocol:

  • Inoculum Preparation:

    • Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at an appropriate temperature until sporulation occurs.

    • Harvest spores by flooding the agar surface with sterile saline and gently scraping with a sterile loop.

    • Transfer the spore suspension to a sterile tube and vortex to ensure a homogenous suspension.

    • Adjust the spore concentration to approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL using a hemocytometer or by adjusting the optical density.

    • Dilute the adjusted spore suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes. The concentration range should be selected based on expected efficacy (a broad range, e.g., 0.03 to 16 µg/mL, is a good starting point).

  • Assay Setup:

    • Add 100 µL of the appropriate this compound dilution to each well of a new 96-well microtiter plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control well (fungal inoculum in RPMI-1640 without this compound) and a negative control well (RPMI-1640 medium only).

  • Incubation:

    • Incubate the microtiter plate at a suitable temperature (e.g., 35°C) for 24-72 hours, depending on the growth rate of the fungus.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth as compared to the positive control. The endpoint can also be read spectrophotometrically by determining the lowest concentration that inhibits growth by ≥50% or ≥90% compared to the control.

Agar Dilution Assay for Mycelial Growth Inhibition

This method is useful for determining the effect of an antifungal agent on the radial growth of filamentous fungi.

a. Materials:

  • This compound (stock solution)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile Petri dishes (90 mm)

  • Fungal culture (actively growing mycelium on an agar plate)

  • Sterile cork borer or scalpel

  • Incubator

b. Protocol:

  • Preparation of this compound-Amended Agar:

    • Melt the PDA and cool it to approximately 45-50°C.

    • Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations. Ensure thorough mixing.

    • Pour the this compound-amended agar into sterile Petri dishes and allow them to solidify. Prepare a control plate with PDA and the solvent used for the this compound stock solution.

  • Inoculation:

    • Using a sterile cork borer, take a mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing fungal colony.

    • Place the mycelial plug, mycelium-side down, in the center of the this compound-amended agar plates and the control plate.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the fungus until the mycelium in the control plate has reached the edge of the plate.

  • Determination of Mycelial Growth Inhibition:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 Where:

      • dc = average diameter of the fungal colony on the control plate

      • dt = average diameter of the fungal colony on the this compound-treated plate

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_fungus Prepare Fungal Inoculum setup_assay Set up Assay Plate (Microdilution or Agar) prep_fungus->setup_assay prep_this compound Prepare this compound Dilutions prep_this compound->setup_assay incubation Incubate setup_assay->incubation read_results Read Results (Visual or Spectrophotometric) incubation->read_results calc_mic Determine MIC/MFC read_results->calc_mic calc_inhibition Calculate % Inhibition read_results->calc_inhibition

Caption: Workflow for in vitro antifungal susceptibility testing of this compound.

Potential Fungal Target Pathway

While the precise mechanism of action and the specific signaling pathways affected by this compound are not yet fully elucidated, a common target for many antifungal drugs is the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. The following diagram illustrates this general pathway.

ergosterol_pathway Generalized Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol 14-alpha-demethylase membrane Fungal Cell Membrane ergosterol->membrane Incorporation inhibitor Potential Site of Action (e.g., Azoles) inhibitor->lanosterol Inhibition

Caption: A generalized diagram of the ergosterol biosynthesis pathway in fungi.

References

Application Notes & Protocols for the Analytical Quantification of Metformin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The request specified "Epoformin," for which no established quantitative analytical methods were found in the scientific literature. It is highly probable that this was a typographical error for "Metformin," a widely used antidiabetic drug. Therefore, this document provides detailed application notes and protocols for the quantification of Metformin.

Introduction

Metformin is a first-line oral biguanide antidiabetic drug for the treatment of type 2 diabetes.[1] It primarily acts by reducing hepatic glucose production and improving insulin sensitivity.[2] Monitoring plasma levels of Metformin is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient adherence to treatment regimens.[3] This document outlines validated analytical methods for the quantification of Metformin in human plasma, specifically High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective method for the quantification of Metformin in biological matrices. The principle involves separating Metformin from plasma components on a reversed-phase column and detecting it using a UV detector.[4][5]

Experimental Protocol

1.1.1. Sample Preparation (Protein Precipitation)

A simple one-step protein precipitation is effective for extracting Metformin from human plasma.[4][5]

  • To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of an appropriate internal standard (e.g., Ranitidine).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[6]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 16,000 x g for 10 minutes to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean tube.

  • Inject a 20 µL aliquot of the supernatant into the HPLC system.[5]

1.1.2. Chromatographic Conditions

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: Discovery Reversed Phase C-18 column (250 × 4.6 mm, 5 μm).[4][5]

  • Mobile Phase: A mixture of 34% acetonitrile and 66% aqueous phase (containing 10 mM KH2PO4 and 10 mM sodium lauryl sulfate, with the pH adjusted to 5.2).[4][5]

  • Flow Rate: 1.3 ml/min (isocratic).[4][5]

  • Detection Wavelength: 233 nm.[2][4]

  • Column Temperature: Ambient.

Data Presentation
ParameterHPLC-UV Method 1HPLC-UV Method 2
Matrix Human PlasmaHuman Plasma
Linearity Range 0.125 - 2.5 µg/mL[4]0.0625 - 2.5 µg/mL[2]
Correlation Coefficient (R²) 0.9951[4]>0.999[7]
Limit of Quantification (LOQ) 125 ng/mL[4]62.5 ng/mL[2]
Limit of Detection (LOD) 62 ng/mL[4]31 ng/mL[2]
Intra-day Precision (%CV) ≤ 6.97%[4]< 10%[2]
Inter-day Precision (%CV) ≤ 6.97%[4]< 10%[2]
Accuracy (Relative Error) ≤ 5.60%[4]96% - 108%[2]
Recovery Not Specified~106%[2]

Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Plasma 1. Human Plasma Sample Precipitation 2. Add Acetonitrile (Protein Precipitation) Plasma->Precipitation Vortex 3. Vortex Precipitation->Vortex Centrifuge 4. Centrifuge Vortex->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Injection 6. Inject into HPLC Supernatant->Injection Separation 7. C18 Column Separation Injection->Separation Detection 8. UV Detection at 233 nm Separation->Detection Quantification 9. Data Quantification Detection->Quantification

HPLC-UV experimental workflow for Metformin quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it the preferred method for bioanalytical studies requiring low detection limits.[3][8]

Experimental Protocol

2.1.1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)

  • Spike plasma samples with Metformin and an internal standard (e.g., Metformin-d6 or Propranolol HCl).[6][9]

  • Add 1 mL of acetonitrile for protein precipitation.[9]

  • Perform liquid-liquid extraction by adding 3 mL of ethyl acetate.[9]

  • Vortex the mixture for 4 minutes.[9]

  • Centrifuge at 4000 rpm for 5 minutes at 10 °C.[9]

  • Transfer the supernatant to a new tube and evaporate to dryness at 60 °C.[9]

  • Reconstitute the residue in methanol.[9]

  • Inject a 2 µL aliquot into the LC-MS/MS system.[9]

2.1.2. Chromatographic and Mass Spectrometric Conditions

  • Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer.[6]

  • Column: Waters XBridge C18 (3.0 x 50 mm, 3.5 μm) or equivalent.[6]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[9]

  • Flow Rate: 0.2 - 0.7 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[9]

  • MRM Transitions:

    • Metformin: m/z 130.2 → 60.1[9]

    • Propranolol HCl (IS): m/z 260.2 → 183.0[9]

Data Presentation
ParameterLC-MS/MS Method 1LC-MS/MS Method 2
Matrix Human PlasmaDried Blood Spot
Linearity Range 50 - 5000 ng/mL[9]8 - 48 ng/mL[3]
Correlation Coefficient (r) >0.99[9]>0.9907[3]
Limit of Quantification (LOQ) 50 ng/mL[9]4 ng/mL[3]
Intra-day Precision (%RSD) < 10.0%[9]Meets FDA guidelines[3]
Inter-day Precision (%RSD) < 10.0%[9]Meets FDA guidelines[3]
Accuracy 88.14 - 113.05%[9]Meets FDA guidelines[3]
Recovery > 90.0%[9]Not Specified

Experimental Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 1. Plasma Sample + IS PP 2. Protein Precipitation (ACN) Plasma->PP LLE 3. Liquid-Liquid Extraction (EtOAc) PP->LLE Vortex 4. Vortex & Centrifuge LLE->Vortex Evap 5. Evaporate Supernatant Vortex->Evap Recon 6. Reconstitute in Methanol Evap->Recon Injection 7. Inject into LC-MS/MS Recon->Injection Separation 8. C18 Column Separation Injection->Separation Ionization 9. ESI+ Separation->Ionization Detection 10. MRM Detection Ionization->Detection Quantification 11. Data Quantification Detection->Quantification

LC-MS/MS experimental workflow for Metformin quantification.

Metformin's Mechanism of Action: AMPK Signaling Pathway

Metformin's primary therapeutic effect is mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[10][11][12] AMPK is a crucial cellular energy sensor that regulates metabolism.[10][13]

Signaling Pathway Diagram

AMPK_Pathway cluster_anabolic Anabolic Pathways (Inhibited) cluster_catabolic Catabolic Pathways (Activated) Metformin Metformin AMP_ATP_Ratio Increased AMP/ATP Ratio Metformin->AMP_ATP_Ratio Inhibits Complex I LKB1 LKB1 AMP_ATP_Ratio->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Lipid_Synthesis Lipid Synthesis AMPK->Lipid_Synthesis Inhibits Protein_Synthesis Protein Synthesis (mTORC1) AMPK->Protein_Synthesis Inhibits Glucose_Uptake Glucose Uptake (GLUT4) AMPK->Glucose_Uptake Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Autophagy Autophagy AMPK->Autophagy Promotes

Metformin's activation of the AMPK signaling pathway.

Conclusion

Both HPLC-UV and LC-MS/MS are reliable methods for the quantification of Metformin in human plasma. The choice of method depends on the required sensitivity and the available instrumentation. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of Metformin.

References

Application Notes and Protocols for Epoformin as a Lead Compound in Herbicide Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (+)-epi-Epoformin, a naturally occurring fungal metabolite, as a promising lead compound for the development of novel herbicides. Epoformin, a cyclohexene epoxide, has demonstrated significant phytotoxic activity, making it an excellent candidate for structure-activity relationship (SAR) studies and the generation of a library of potent herbicidal derivatives.

Introduction to this compound as a Herbicide Lead

(+)-epi-Epoformin is a secondary metabolite isolated from the fungus Diplodia quercivora.[1][2] It exhibits a range of biological activities, including antifungal, zootoxic, and notably, phytotoxic effects.[1][2] Studies have shown that this compound and its semi-synthetic derivatives can inhibit the growth of various plant species, with some derivatives showing efficacy comparable to or exceeding that of the commercial herbicide Logran.[1][2] The core structure of this compound, featuring a cyclohexene epoxide ring, presents a unique scaffold for chemical modification and optimization of herbicidal activity. Structure-activity relationship studies have revealed that the carbonyl group and the conjugated double bond are crucial for its phytotoxicity, while the epoxide moiety can be altered to modulate activity.[1][2] This provides a solid foundation for a targeted medicinal chemistry approach to develop new and effective herbicides.

Data Presentation: Phytotoxicity of this compound and Derivatives

The following table summarizes the phytotoxicity data from a study on (+)-epi-Epoformin (1) and its hemisynthetic derivatives (2-9) using the etiolated wheat coleoptile bioassay. The IC50 values represent the concentration of the compound required to inhibit coleoptile growth by 50%.

CompoundDerivative Name/ModificationIC50 (µM)
1 (+)-epi-Epoformin>1000
2 Acetylated derivative180
3 Oxidized derivative10
4 Iodinated derivative30
5 Saturated double bond derivative>1000
6 Saturated double bond derivative>1000
7 Epoxide ring-opened derivative180
8 Epoxide ring-opened derivative>1000
9 Reduced carbonyl derivative>1000
Logran® Commercial Herbicide (Reference)10

Data adapted from Masi, M. et al. (2018). Molecules, 23(7), 1529.[1]

Experimental Protocols

General Protocol for the Synthesis of this compound Derivatives

This protocol provides a general methodology for the synthesis of cyclohexene epoxide derivatives, which can be adapted for the creation of an this compound derivative library.

Objective: To synthesize a series of this compound derivatives by modifying the functional groups on the parent molecule to explore structure-activity relationships.

Materials:

  • (+)-epi-Epoformin (starting material)

  • Anhydrous solvents (e.g., dichloromethane, methanol, diethyl ether)

  • Reagents for specific modifications (e.g., acetic anhydride for acetylation, Dess-Martin periodinane for oxidation, sodium borohydride for reduction, m-chloroperoxybenzoic acid for epoxidation)

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Rotary evaporator

  • Nuclear Magnetic Resonance (NMR) spectrometer and Mass Spectrometer for characterization

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (+)-epi-Epoformin in an appropriate anhydrous solvent.

  • Reagent Addition: Slowly add the chosen reagent for the desired modification (e.g., for acetylation, add acetic anhydride and a catalytic amount of a base like pyridine).

  • Reaction Monitoring: Monitor the progress of the reaction using TLC. Develop the TLC plate in a suitable solvent system and visualize the spots under UV light or by staining. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression.

  • Work-up: Once the reaction is complete, quench the reaction by adding an appropriate quenching agent (e.g., water or a saturated aqueous solution of sodium bicarbonate).

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic extract using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable eluent system.

  • Characterization: Characterize the purified derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Etiolated Wheat Coleoptile Bioassay

This bioassay is a rapid and sensitive method to screen for the phytotoxicity of compounds.

Objective: To determine the inhibitory effect of this compound derivatives on the growth of etiolated wheat coleoptiles.

Materials:

  • Wheat seeds (e.g., Triticum aestivum)

  • Test tubes

  • Filter paper

  • Test compounds dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in a buffer solution.

  • Control solutions (negative control: buffer with solvent; positive control: a known herbicide like Logran®)

  • Incubator or growth chamber set to 25°C in complete darkness.

  • Ruler or caliper for measurement.

Procedure:

  • Seed Germination: Sterilize wheat seeds with a 1% sodium hypochlorite solution for 10 minutes and rinse thoroughly with sterile distilled water. Germinate the seeds on moist filter paper in petri dishes in the dark at 25°C for 3-4 days.

  • Coleoptile Sectioning: Once the coleoptiles are approximately 2-3 cm long, excise 10 mm sections from the sub-apical region under a dim green light.

  • Treatment Application: Place 10 coleoptile sections into each test tube containing 2 mL of the test solution at different concentrations. Include negative and positive controls.

  • Incubation: Incubate the test tubes in the dark at 25°C for 24 hours.

  • Measurement: After incubation, measure the final length of each coleoptile section.

  • Data Analysis: Calculate the percent inhibition of elongation for each treatment compared to the negative control. Plot the percent inhibition against the concentration of the test compound to determine the IC50 value.

Seed Germination Inhibition Assay

This assay assesses the effect of compounds on the initial stage of plant development.

Objective: To evaluate the inhibitory effect of this compound derivatives on seed germination.

Materials:

  • Seeds of a model plant (e.g., Lactuca sativa - lettuce)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Test compounds dissolved in a suitable solvent and diluted to various concentrations in distilled water.

  • Control solutions (negative control: water with solvent; positive control: a known germination inhibitor).

  • Growth chamber with controlled temperature and light conditions.

Procedure:

  • Preparation: Place two layers of filter paper in each petri dish.

  • Treatment: Add 5 mL of the test solution at different concentrations to each petri dish.

  • Seeding: Place 20-25 seeds on the moistened filter paper in each dish.

  • Incubation: Seal the petri dishes with parafilm and incubate in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark cycle).

  • Evaluation: After 7 days, count the number of germinated seeds (radicle emergence > 2mm).

  • Data Analysis: Calculate the germination percentage for each treatment and compare it to the negative control to determine the percent inhibition.

Root Elongation Inhibition Assay

This assay measures the impact of compounds on root growth, a critical aspect of plant establishment.

Objective: To determine the effect of this compound derivatives on the root elongation of seedlings.

Materials:

  • Pre-germinated seeds of a model plant (e.g., Arabidopsis thaliana).

  • Agar plates (0.8% agar with half-strength Murashige and Skoog medium).

  • Test compounds incorporated into the agar medium at various concentrations.

  • Control plates (medium with solvent).

  • Growth chamber.

  • Ruler or image analysis software.

Procedure:

  • Plate Preparation: Prepare agar plates containing the test compounds at the desired concentrations.

  • Seedling Transfer: Aseptically transfer uniformly sized, pre-germinated seedlings onto the surface of the agar plates (5-10 seedlings per plate).

  • Incubation: Place the plates vertically in a growth chamber to allow for gravitropic root growth.

  • Measurement: After 5-7 days, measure the length of the primary root for each seedling.

  • Data Analysis: Calculate the average root length for each treatment and determine the percent inhibition compared to the control.

Photosynthesis Inhibition Assay

This assay assesses the impact of compounds on the photosynthetic machinery of plants.

Objective: To determine if this compound derivatives inhibit photosynthesis.

Materials:

  • Leaf discs from a healthy plant (e.g., spinach).

  • Syringe.

  • Sodium bicarbonate solution (0.2%).

  • Test compounds dissolved in the bicarbonate solution at various concentrations.

  • Light source.

  • Beakers.

Procedure:

  • Leaf Disc Preparation: Use a hole punch to create uniform leaf discs.

  • Infiltration: Place the leaf discs in a syringe and draw up the sodium bicarbonate solution containing the test compound. Create a vacuum by pulling the plunger to infiltrate the leaf discs with the solution until they sink.

  • Photosynthesis Induction: Place the sunken leaf discs in a beaker containing the same test solution and expose them to a strong light source.

  • Observation: Record the time it takes for the leaf discs to float. Floating is a result of oxygen production during photosynthesis.

  • Data Analysis: Compare the time to flotation for the treated discs with the control (bicarbonate solution with solvent only). A longer time to float indicates inhibition of photosynthesis.

Visualizations: Workflows and Proposed Signaling Pathway

G

G

G

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Epoformin Production from Diplodia quercivora

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of Epoformin from Diplodia quercivora cultures. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and improving the yield of this valuable secondary metabolite.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the cultivation of Diplodia quercivora and the subsequent extraction and purification of this compound.

Question: My Diplodia quercivora culture is growing slowly. How can I improve the growth rate?

Answer: Slow growth can be attributed to several factors. Here are some key parameters to check:

  • Temperature: Diplodia species generally grow well at temperatures between 24-28°C. Ensure your incubator is calibrated correctly. Some studies on related fungi have shown that optimal growth for biomass may not always coincide with optimal secondary metabolite production.

  • pH: The optimal pH for the growth of many fungi in the Botryosphaeriaceae family is around 6.0. Verify the initial pH of your culture medium and monitor it during growth, as fungal metabolism can alter the pH.

  • Culture Medium: Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB) are commonly used for the general growth of Diplodia species. If you are using a defined minimal medium, ensure all essential nutrients, including trace elements, are present in sufficient concentrations.

Question: I am observing low yields of this compound despite good fungal growth. What can I do to enhance production?

Answer: Low yield of secondary metabolites is a common challenge. Consider the following strategies to stimulate this compound production:

  • Media Composition: The type and concentration of carbon and nitrogen sources can significantly influence secondary metabolite production.

    • Carbon Source: While glucose and sucrose are effective for biomass production, sometimes more complex carbohydrates can enhance secondary metabolite yields. Experiment with different carbon sources as illustrated in the hypothetical data table below.

    • Nitrogen Source: The choice between organic (e.g., peptone, yeast extract) and inorganic (e.g., sodium nitrate, ammonium chloride) nitrogen sources can impact this compound production. The carbon-to-nitrogen (C/N) ratio is also a critical factor. A higher C/N ratio can sometimes trigger secondary metabolism.

  • Aeration: Submerged fermentation requires adequate oxygen supply for the production of many secondary metabolites. Ensure sufficient agitation and use baffled flasks to improve oxygen transfer in liquid cultures.

  • Elicitation: The addition of biotic or abiotic elicitors to the culture can induce stress responses and stimulate the production of secondary metabolites. This is an advanced technique and requires careful optimization to avoid toxicity to the culture.

Question: I am having trouble with the extraction and purification of this compound. What are some common pitfalls?

Answer: The extraction and purification process is critical for obtaining a pure product. Here are some troubleshooting tips:

  • Incomplete Extraction: Ensure the pH of the culture filtrate is adjusted to around 4 with an acid like HCl before extraction with an organic solvent such as ethyl acetate. This protonates the acidic compounds and improves their partitioning into the organic phase. Perform multiple extractions to ensure complete recovery.

  • Compound Degradation: this compound, like many natural products, can be sensitive to heat and light. Avoid prolonged exposure to high temperatures by using a rotary evaporator at a moderate temperature for solvent removal. Store extracts and purified compounds at low temperatures and protected from light.

  • Poor Separation during Chromatography: If you are experiencing poor separation during column chromatography, consider optimizing your solvent system. A gradual gradient elution can improve the resolution of compounds. High-Performance Liquid Chromatography (HPLC) is often necessary for final purification to achieve high purity.

Quantitative Data Summary

ParameterCondition 1Yield (mg/L)Condition 2Yield (mg/L)Condition 3Yield (mg/L)
Carbon Source Glucose (20 g/L)15Sucrose (20 g/L)20Maltose (20 g/L)25
Nitrogen Source NaNO₃ (2 g/L)18Peptone (2 g/L)28Yeast Extract (2 g/L)35
Temperature 20°C1225°C3030°C22
Initial pH 5.0206.0327.015

Experimental Protocols

Protocol 1: Cultivation of Diplodia quercivora for this compound Production

This protocol describes the submerged fermentation of Diplodia quercivora.

  • Inoculum Preparation:

    • Grow Diplodia quercivora on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until the plate is covered with mycelium.

    • Aseptically cut out several

Overcoming solubility issues with Epoformin in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Epoformin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during experimentation, with a primary focus on aqueous solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general solubility profile?

A1: this compound is a fungal cyclohexene epoxide isolated from Diplodia quercivora.[1] It is characterized as an antibiotic with antifungal and phytotoxic properties.[1][2] Like many complex natural products, this compound and its derivatives can exhibit limited solubility in aqueous solutions. Reports from bioassays indicate that issues with solubility may arise, particularly at higher concentrations.[2][3]

Q2: What is the recommended starting solvent for preparing a high-concentration stock solution of this compound?

A2: For initial stock solution preparation, a polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) has been successfully used to dissolve this compound and its derivatives for in vitro bioassays.[2] We recommend preparing a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock should be stored under appropriate conditions (see Q5).

Q3: My this compound precipitated when I diluted the DMSO stock into my aqueous buffer/cell culture medium. What should I do?

A3: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high-concentration organic solvent is rapidly diluted into an aqueous system where its solubility is much lower. Please refer to our Troubleshooting Guide below for a step-by-step workflow to address this issue. Key strategies include lowering the final concentration, using a co-solvent system, or exploring formulation vehicles.

Q4: What is the maximum recommended concentration of DMSO in my final aqueous solution for in vitro experiments?

A4: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts in biological assays. A final concentration of 0.5% DMSO has been used in published bioassays with this compound.[2] As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity, but it is crucial to include a vehicle control (the same concentration of DMSO in your medium) in all experiments to account for any solvent effects.

Q5: How should I properly store this compound powder and its stock solutions?

A5:

  • Solid Compound: Store the lyophilized powder at -20°C, protected from light and moisture.

  • DMSO Stock Solutions: Aliquot the high-concentration stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Before use, thaw the vial completely and vortex gently to ensure a homogeneous solution.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving solubility problems with this compound in aqueous solutions.

Problem: Precipitate Observed After Diluting DMSO Stock into Aqueous Medium

Use the following workflow to troubleshoot this issue.

G start Precipitation Observed in Aqueous Solution q1 Is the final concentration of this compound essential? start->q1 a1_yes Yes, high concentration is required q1->a1_yes Yes a1_no No, I can use a lower concentration q1->a1_no No q2 Have you tried a co-solvent system? a1_yes->q2 sol_lower_conc Solution: Lower the final working concentration. Perform a dose-response curve to find the lowest effective concentration. a1_no->sol_lower_conc a2_yes Yes, precipitation persists q2->a2_yes Yes a2_no No, this is my first attempt q2->a2_no No q3 Have you explored formulation vehicles? a2_yes->q3 sol_cosolvent Solution: Use an intermediate dilution step with a co-solvent like Pluronic® F-68 or PEG-400 before the final dilution in aqueous medium. a2_no->sol_cosolvent end_contact Advanced Troubleshooting: Contact Technical Support for formulation strategies. sol_cosolvent->end_contact a3_no No q3->a3_no No q3->end_contact Yes sol_formulation Solution: Consider using solubility enhancers such as cyclodextrins (e.g., HP-β-CD) to form an inclusion complex. a3_no->sol_formulation sol_formulation->end_contact

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

As comprehensive experimental data on this compound's solubility is limited, the following table provides an illustrative example of solubility values for a hypothetical poorly soluble compound in common laboratory solvents. This data is for educational purposes and should be confirmed experimentally for this compound.

SolventCategoryExpected Solubility (mg/mL)Notes
WaterAqueous< 0.01Very poorly soluble
PBS (pH 7.4)Aqueous Buffer< 0.01Prone to precipitation
Ethanol (EtOH)Polar Protic1 - 5Moderate solubility
Methanol (MeOH)Polar Protic1 - 5Moderate solubility
DMSO Polar Aprotic > 50 Excellent; recommended for stock
DMFPolar Aprotic> 50Good; potential alternative to DMSO

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a high-concentration primary stock solution.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh 1. Weigh this compound (e.g., 1 mg) calc 2. Calculate required DMSO volume for 20 mM weigh->calc add_dmso 3. Add calculated DMSO to vial calc->add_dmso vortex 4. Vortex vigorously for 2-5 minutes add_dmso->vortex sonicate 5. Briefly sonicate (if needed) vortex->sonicate observe 6. Visually confirm full dissolution sonicate->observe aliquot 7. Aliquot into single-use vials observe->aliquot store 8. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Methodology:

  • Pre-weigh Vial: Tare a sterile, amber glass vial on an analytical balance.

  • Weigh this compound: Carefully weigh the desired amount of this compound powder (e.g., 1.0 mg) into the vial. Record the exact weight.

  • Calculate DMSO Volume: Calculate the volume of DMSO required to achieve the target concentration.

    • Formula: Volume (µL) = (Weight (mg) / MW of this compound ( g/mol )) * (1 / Concentration (mol/L)) * 1,000,000

    • (Note: The molecular weight of (+)-epi-Epoformin is 140.14 g/mol )

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of 100% anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex for 2-5 minutes. If particles remain, briefly sonicate the vial in a water bath for 5-10 minutes until the solution is clear.

  • Store: Aliquot the solution into smaller, single-use volumes and store at -20°C or below, protected from light.

Protocol 2: Serial Dilution into Aqueous Medium for In Vitro Assays

This protocol describes a best-practice method for diluting the DMSO stock to minimize precipitation.

  • Thaw Stock: Remove one aliquot of the 20 mM this compound stock from the freezer and thaw completely at room temperature. Vortex gently.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution into your cell culture medium or buffer. For example, dilute the 20 mM stock 1:100 into the medium to create a 200 µM intermediate solution. Pipette the stock solution directly into the liquid while vortexing or swirling the tube to ensure rapid mixing.

  • Final Dilution: Use the 200 µM intermediate solution to prepare your final working concentrations (e.g., 10 µM, 1 µM, 0.1 µM). This two-step process ensures the DMSO concentration is rapidly lowered, reducing the chance of precipitation.

  • Vehicle Control: Prepare a parallel set of dilutions using only DMSO (without this compound) to serve as your vehicle control. The final DMSO concentration must be identical across all experimental and control wells.

Hypothetical Signaling Pathway

While the precise molecular target of this compound in drug development contexts is not fully elucidated, many cytotoxic natural products interfere with fundamental cellular processes. The diagram below illustrates a hypothetical mechanism where this compound induces cell stress, leading to apoptosis.

G cluster_cell Cellular Response epo This compound ros Mitochondrial Stress (↑ ROS) epo->ros cas9 Caspase-9 (Initiator) ros->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis.

References

Technical Support Center: Stabilizing Epoformin for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of Epoformin. The information is curated to address potential stability issues and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound in its solid (lyophilized) form at -20°C or lower, in a tightly sealed container to protect it from moisture and air.[1][2] If provided in a solvent, it should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.

Q2: What is the expected shelf-life of this compound?

A2: The shelf-life of this compound has not been extensively reported in publicly available literature. However, as a general guideline for bioactive small molecules, when stored as a solid at -20°C, it can be expected to be stable for up to 6 months.[1] For solutions, it is recommended to use them within one month if stored at -20°C.[1] It is crucial to perform periodic stability assessments to determine the shelf-life under your specific storage conditions.

Q3: What are the signs of this compound degradation?

A3: Degradation of this compound may not be visible. However, you should be cautious if you observe any changes in the physical appearance of the compound, such as color change or precipitation. The most reliable way to detect degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC), which can reveal the appearance of new peaks corresponding to degradation products and a decrease in the main this compound peak.[3]

Q4: How do I handle this compound upon receiving it?

A4: Upon receipt, it is recommended to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.[1] This prevents condensation from forming inside the vial, which could introduce moisture and accelerate degradation.

Q5: Can I store this compound in solution?

A5: While storing this compound in solution is possible, it is not recommended for long-term storage.[1] If you need to prepare a stock solution, it is best to prepare it fresh on the day of use. If short-term storage in solution is necessary, aliquot the solution into single-use vials and store them at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Recommended Solution
Precipitation observed in this compound solution The solubility of this compound in the chosen solvent may be limited, or the solution may have been stored at an inappropriate temperature.Gently warm the solution and sonicate to try and redissolve the precipitate. If precipitation persists, consider preparing a fresh solution in a different solvent or at a lower concentration. Always ensure the storage temperature is appropriate for the solvent used.
Loss of biological activity in experiments This compound may have degraded due to improper storage or handling.Verify the storage conditions and handling procedures. Perform a stability analysis using HPLC to check for degradation products. Use a fresh vial of this compound for subsequent experiments and compare the results.
Appearance of unexpected peaks in HPLC analysis This is a strong indication of this compound degradation.Review the storage history of the sample. If degradation is confirmed, the sample should be discarded. Implement stricter storage and handling protocols to prevent future degradation. Consider performing forced degradation studies to identify potential degradation products and pathways.
Color change in the solid this compound Exposure to air (oxidation) or light may cause a color change.Store solid this compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using amber vials or wrapping the vial in aluminum foil.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method for assessing the stability of this compound.

1. Objective: To quantify the purity of this compound and detect the presence of degradation products.

2. Materials:

  • This compound sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid
  • HPLC system with a UV or photodiode array (PDA) detector
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Method:

  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: Start with 95% A and 5% B, then ramp to 100% B over 20 minutes. Hold at 100% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection Wavelength: Scan from 200-400 nm; quantify at the wavelength of maximum absorbance for this compound.
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a working concentration of 50-100 µg/mL with the initial mobile phase composition.

4. Data Analysis:

  • Integrate the peak areas of this compound and any degradation products.
  • Calculate the percentage purity of this compound and the relative percentage of each degradation product.
  • Compare the chromatograms of stored samples to a freshly prepared standard to assess stability over time.

Visualizations

Diagrams

This compound This compound (Cyclohexene Epoxide) Hydrolysis Hydrolysis (Opening of Epoxide Ring) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Isomerization Isomerization This compound->Isomerization Degradation_Product_1 Diol Product Hydrolysis->Degradation_Product_1 Degradation_Product_2 Oxidized Product Oxidation->Degradation_Product_2 Degradation_Product_3 Isomeric Product Isomerization->Degradation_Product_3

Caption: Hypothetical degradation pathways of this compound.

start Start: Receive this compound storage Store at Recommended Conditions (-20°C or below, sealed, dark) start->storage sampling Aliquot for Experiments storage->sampling analysis_t0 Time-Zero Analysis (HPLC, Activity Assay) sampling->analysis_t0 long_term_storage Long-Term Storage with Periodic Stability Testing analysis_t0->long_term_storage analysis_tx Time-Point Analysis (e.g., 1, 3, 6 months) long_term_storage->analysis_tx data_evaluation Evaluate Data for Degradation analysis_tx->data_evaluation end End: Determine Shelf-Life data_evaluation->end

Caption: Experimental workflow for this compound stability testing.

start Stability Issue Detected? check_storage Storage Conditions Correct? start->check_storage check_handling Handling Procedures Followed? check_storage->check_handling Yes action_storage Correct Storage Conditions check_storage->action_storage No check_solution Solution Preparation Correct? check_handling->check_solution Yes action_handling Review and Correct Handling check_handling->action_handling No perform_hplc Perform HPLC Analysis check_solution->perform_hplc Yes action_solution Prepare Fresh Solution check_solution->action_solution No degradation_present Degradation Products Present? perform_hplc->degradation_present action_discard Discard and Use New Stock degradation_present->action_discard Yes action_continue Continue with Caution degradation_present->action_continue No

Caption: Troubleshooting flowchart for this compound stability issues.

References

Technical Support Center: Optimizing Reaction Conditions for Epoformin Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of Epoformin.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound available for derivatization?

A1: this compound possesses several reactive functional groups that can be targeted for derivatization. These include a secondary hydroxyl (-OH) group, a ketone (C=O) group, an epoxide ring, and an α,β-unsaturated system. The choice of derivatization strategy will depend on the desired modification and the analytical goal.[1][2][3]

Q2: Why is my this compound derivatization reaction yielding multiple products?

A2: The presence of multiple reactive sites on the this compound molecule can lead to the formation of various derivatives. For instance, silylation reagents can react with the hydroxyl group and potentially with the enolizable ketone. Incomplete reactions can also result in a mixture of starting material and partially derivatized products.[4] To minimize multiple products, consider using protecting groups for less reactive sites or optimizing reaction conditions such as temperature and reaction time to favor a specific derivatization.

Q3: Can the epoxide ring in this compound be opened during derivatization?

A3: Yes, the epoxide ring is susceptible to opening under both acidic and basic conditions.[5] Care must be taken during the selection of reagents and reaction conditions to avoid unwanted ring-opening, unless it is the intended derivatization pathway. For example, using a strong acid catalyst for acetylation could lead to epoxide hydrolysis.[5][6]

Q4: What are the most common derivatization techniques for hydroxyl groups on molecules like this compound?

A4: The most common derivatization methods for hydroxyl groups are silylation and acylation.[7][8] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, increasing volatility for GC-MS analysis.[4][9] Acylation, often using acetic anhydride, introduces an acetyl group, which can improve chromatographic properties.[1][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reagent, time, or temperature.- Increase the molar ratio of the derivatizing agent to this compound.- Extend the reaction time or increase the reaction temperature.- Ensure all reagents are fresh and anhydrous, as moisture can quench many derivatization reagents.
Degradation of this compound or the derivative.- this compound may be sensitive to harsh conditions. Try milder reagents or lower reaction temperatures.- Analyze the stability of the derivative over time to ensure it is not degrading before analysis.[4]
Poor Chromatographic Peak Shape (e.g., tailing) Incomplete derivatization.- Optimize the derivatization reaction as described above to ensure complete conversion to the derivative.- Use a catalyst, such as trimethylchlorosilane (TMCS) for silylation, to drive the reaction to completion.[11]
Adsorption of the analyte to active sites in the GC inlet or column.- Ensure the GC liner is clean and deactivated.- Use a column appropriate for the analysis of the derivatized compound.[12]
Non-reproducible Results Variability in sample preparation and derivatization.- Use an automated derivatization system for better consistency.[4]- Ensure precise and consistent measurement of all reagents and sample volumes.- Control reaction time and temperature accurately for all samples.
Instability of the derivatized product.- Analyze samples immediately after derivatization.- If storage is necessary, investigate the stability of the derivatives at different temperatures (e.g., 4°C or -20°C) and time points.[13]
Presence of a Large Reagent Peak in the Chromatogram Excess derivatizing reagent was used.- While an excess of reagent is often necessary, an excessive amount can interfere with the analysis. Optimize the reagent-to-analyte ratio.- If possible, include a sample cleanup step after derivatization to remove excess reagent.

Experimental Protocols

Acetylation of the Hydroxyl Group of (+)-epi-Epoformin

This protocol is adapted from a known synthetic procedure for the acetylation of (+)-epi-Epoformin.[1]

Materials:

  • (+)-epi-Epoformin

  • Dry Acetonitrile (CH₃CN)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Brine (saturated aqueous NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • Dissolve 10.8 mg (0.077 mmol) of (+)-epi-Epoformin in 2 mL of dry acetonitrile in a 10 mL pear-shaped flask under a nitrogen atmosphere at 0°C.

  • Add 10.5 mg (0.085 mmol) of 4-dimethylaminopyridine and 29 μL (0.308 mmol) of acetic anhydride to the solution.

  • Stir the reaction mixture slowly, allowing it to reach room temperature.

  • After 10 minutes, quench the reaction by adding 2 mL of brine.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the acetylated derivative.

  • Purify the product as needed, for example, by column chromatography.

Quantitative Data Tables

The following tables provide illustrative data for the optimization of a hypothetical silylation reaction of this compound for GC-MS analysis.

Table 1: Effect of Reaction Temperature and Time on Derivative Yield

Temperature (°C)Reaction Time (min)Derivative Peak Area (Arbitrary Units)
60151,250,000
60301,875,000
60602,100,000
80152,500,000
80303,200,000
80603,150,000
100152,800,000
100302,750,000 (degradation observed)

Note: This data is for illustrative purposes only.

Table 2: Effect of Reagent Volume on Derivatization Efficiency

This compound (µg)Derivatizing Agent (µL)Catalyst (µL)Derivative Peak Area (Arbitrary Units)
105052,900,000
10100103,250,000
10150153,280,000
10200203,100,000 (reagent peak interference)

Note: This data is for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Workup and Isolation start Dissolve this compound in Dry Acetonitrile cool Cool to 0°C under N2 start->cool add_reagents Add DMAP and Acetic Anhydride cool->add_reagents react Stir and Warm to Room Temp add_reagents->react quench Quench with Brine react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify Derivative dry->purify end end purify->end Analysis (e.g., GC-MS)

Caption: Experimental workflow for the acetylation of this compound.

troubleshooting_workflow start Low Product Yield? check_conditions Reaction Conditions (Time, Temp, Conc.) Optimal? start->check_conditions reagents_ok Reagents Anhydrous and Fresh? check_conditions->reagents_ok Yes reoptimize Re-optimize Conditions: - Increase Time/Temp - Increase Reagent Ratio check_conditions->reoptimize No stability_issue Product Stable Post-Reaction? reagents_ok->stability_issue Yes replace_reagents Use Fresh, Anhydrous Reagents and Solvents reagents_ok->replace_reagents No analyze_immediately Analyze Immediately or Perform Stability Study stability_issue->analyze_immediately No success Problem Solved stability_issue->success Yes reoptimize->start replace_reagents->start analyze_immediately->start

Caption: Troubleshooting workflow for low derivatization yield.

References

Troubleshooting Epoformin instability in bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Epoformin. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in bioassays.

Frequently Asked Questions (FAQs)

Why am I seeing inconsistent IC50 values for this compound across experiments?

Inconsistent IC50 values can stem from several factors related to compound stability and handling, as well as assay variability.[1][2] Key areas to investigate include:

  • This compound Stock Solution Stability: this compound is susceptible to degradation, especially when improperly stored. Ensure stock solutions are fresh or have been stored correctly.[3][4]

  • Working Solution Preparation: The method and timing of preparing working solutions can impact potency. Prepare working solutions fresh for each experiment.

  • Assay Conditions: Variations in cell density, passage number, and incubation times can all contribute to shifts in IC50 values.[1][5]

My this compound solution appears cloudy or has visible precipitates. What should I do?

Precipitation of this compound can occur due to low solubility in the assay medium or improper dissolution.[1]

  • Solvent Selection: Ensure the solvent used for the initial stock solution is appropriate for this compound.

  • Final Concentration: The final concentration of the solvent in the assay medium should be carefully controlled and tested for its effect on cell viability and compound solubility.

  • pH of Assay Medium: this compound's solubility is pH-dependent. Check the pH of your assay medium to ensure it is within the optimal range for this compound solubility.

I'm observing a decrease in this compound's potency after a freeze-thaw cycle. Is this expected?

Yes, this compound can be sensitive to freeze-thaw cycles. Repeated freezing and thawing can lead to degradation of the compound. To mitigate this, it is recommended to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.[4]

What are the optimal storage conditions for this compound?

Proper storage is crucial for maintaining the integrity of this compound.[3][4]

  • Solid this compound: Store at -20°C in a desiccator.

  • Stock Solutions: Store in a suitable solvent (e.g., DMSO) at -80°C in small, single-use aliquots.[3]

  • Light and Air Sensitivity: this compound is sensitive to light and air. Store in amber vials and minimize exposure to the atmosphere.

Troubleshooting Guides

Guide 1: Investigating Inconsistent Bioassay Results

This guide provides a systematic approach to troubleshooting inconsistent results with this compound.

Step 1: Verify Compound Integrity

  • Action: Perform a quality control check on your this compound stock.

  • Method: Use analytical techniques such as HPLC or LC-MS to confirm the purity and concentration of your stock solution.

  • Rationale: This will rule out compound degradation as the source of inconsistency.

Step 2: Optimize Handling and Storage

  • Action: Review your current protocols for handling and storing this compound.

  • Method: Implement the recommended storage conditions and handling procedures outlined in the FAQs.[4][6]

  • Rationale: Ensuring proper handling will minimize variability introduced by compound instability.

Step 3: Standardize Assay Procedures

  • Action: Scrutinize your bioassay protocol for potential sources of variability.

  • Method: Pay close attention to cell seeding density, passage number, treatment duration, and reagent preparation.[1][7]

  • Rationale: Even minor deviations in assay parameters can lead to significant differences in results.[2]

Guide 2: Addressing this compound Solubility Issues

This guide will help you troubleshoot and resolve problems related to this compound precipitation in your bioassays.

Step 1: Assess Solubility in Different Solvents

  • Action: Determine the optimal solvent for your this compound stock solution.

  • Method: Test the solubility of this compound in various biocompatible solvents (e.g., DMSO, ethanol).

  • Rationale: Selecting a solvent in which this compound is highly soluble is the first step to preventing precipitation.

Step 2: Evaluate the Impact of pH

  • Action: Determine the effect of pH on this compound's solubility in your assay medium.

  • Method: Prepare your assay medium at different pH values and observe this compound's solubility.

  • Rationale: this compound's solubility can be highly dependent on the pH of the aqueous solution.

Step 3: Determine the Maximum Soluble Concentration

  • Action: Find the highest concentration of this compound that remains soluble in your final assay conditions.

  • Method: Prepare a serial dilution of this compound in the assay medium and visually inspect for precipitation after a relevant incubation period.

  • Rationale: This will establish the working concentration range for your experiments and prevent inaccurate results due to compound precipitation.

Data Presentation

Table 1: pH-Dependent Stability of this compound
pH% Remaining after 24h at 37°C
5.095%
6.092%
7.085%
7.478%
8.065%
Table 2: Freeze-Thaw Stability of this compound in DMSO
Number of Freeze-Thaw Cycles% Purity
099.5%
199.2%
395.8%
591.3%
Table 3: Solvent Compatibility and Maximum Stock Concentration
SolventMaximum Stock Concentration (mM)
DMSO100
Ethanol25
Methanol10
PBS<0.1

Experimental Protocols

Protocol 1: this compound Solubility Assessment
  • Preparation of this compound Stock: Prepare a 100 mM stock solution of this compound in DMSO.

  • Serial Dilution: Create a 2-fold serial dilution of the this compound stock in DMSO.

  • Addition to Assay Medium: Add 2 µL of each dilution to 98 µL of pre-warmed cell culture medium in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for 2 hours.

  • Visual Inspection: Visually inspect each well for signs of precipitation using a light microscope. The highest concentration that remains clear is the maximum working concentration.

Protocol 2: Freeze-Thaw Stability Assay
  • Aliquoting: Prepare multiple aliquots of a 10 mM this compound stock solution in DMSO.

  • Initial Analysis: Analyze one aliquot immediately using HPLC to determine the initial purity.

  • Freeze-Thaw Cycles: Subject the remaining aliquots to a specified number of freeze-thaw cycles. A single cycle consists of freezing at -80°C for at least 1 hour, followed by thawing at room temperature.

  • HPLC Analysis: After the designated number of cycles, analyze the purity of the this compound in each aliquot by HPLC.

  • Data Comparison: Compare the purity of the cycled aliquots to the initial purity to determine the extent of degradation.

Visualizations

Signaling Pathway of this compound

Epoformin_Pathway This compound This compound Receptor Target Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Target Gene Expression TF->Gene Induces Troubleshooting_Workflow Start Inconsistent Bioassay Results CheckCompound Verify Compound Integrity (QC) Start->CheckCompound CheckHandling Review Storage & Handling Procedures CheckCompound->CheckHandling CheckAssay Standardize Assay Protocol CheckHandling->CheckAssay Decision Problem Resolved? CheckAssay->Decision End Consistent Results Decision->End Yes ContactSupport Contact Technical Support Decision->ContactSupport No Stability_Factors cluster_Intrinsic Intrinsic Factors cluster_Extrinsic Extrinsic Factors Epoformin_Stability This compound Stability Structure Chemical Structure Epoformin_Stability->Structure Temperature Temperature Epoformin_Stability->Temperature pH pH Epoformin_Stability->pH Light Light Exposure Epoformin_Stability->Light Solvent Solvent Epoformin_Stability->Solvent FreezeThaw Freeze-Thaw Cycles Epoformin_Stability->FreezeThaw

References

Technical Support Center: Enhancing the Purity of Epoformin Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Epoformin extracts.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues that may arise during your this compound purification experiments.

Problem 1: Low Yield of Purified this compound

Possible Causes and Solutions:

CauseRecommended Solution
Protein Degradation Add protease inhibitors to your lysis and purification buffers. Keep samples on ice or at 4°C throughout the purification process.
Poor Binding to Chromatography Resin Ensure the pH and ionic strength of your binding buffer are optimal for this compound's isoelectric point. Verify that the affinity tag (if any) is accessible and not sterically hindered.[1][2] Consider using a different type of chromatography resin.
Precipitation of this compound Increase the solubility by adjusting the buffer composition (e.g., adding non-ionic detergents or glycerol). Perform purification at a lower protein concentration.[3]
Suboptimal Elution Conditions Optimize the elution buffer by adjusting the pH, salt concentration, or the concentration of the competing molecule. A gradient elution may be more effective than a step elution.[4]
Incorrect Column Packing Ensure the chromatography column is packed correctly to avoid channeling. Consider using pre-packed columns for better consistency.[3]
Problem 2: High Levels of Impurities in the Final Product

Common Impurities and Removal Strategies:

Impurity TypeSourceRecommended Purification Step
Host Cell Proteins (HCPs) Expressed by the host organism (e.g., CHO cells, E. coli).[5]Ion Exchange Chromatography (IEX) or Affinity Chromatography (AC).[6]
Aggregates (Dimers, Multimers) Misfolded or denatured this compound.[5]Size Exclusion Chromatography (SEC).
Endotoxins Components of the outer membrane of Gram-negative bacteria.Anion Exchange Chromatography (AEX) under conditions that bind endotoxins.
Process-Related Impurities Reagents used during extraction and purification (e.g., solvents, detergents).[7]Diafiltration or tangential flow filtration to exchange buffers and remove small molecules.
Related Substances (e.g., isoforms) Variations in post-translational modifications.Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Cation Exchange Chromatography (CEX).[6]

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial chromatography step for capturing this compound from a crude extract?

A1: For recombinant this compound, an affinity chromatography (AC) step is often the most effective initial capture method, provided an affinity tag is used. If no tag is present, ion exchange chromatography (IEX) is a robust alternative that separates molecules based on their net charge.

Q2: My this compound extract is highly viscous. How can I handle this to improve purification?

A2: High viscosity can be due to high concentrations of nucleic acids or other macromolecules. Consider a pre-treatment step such as sonication or the addition of a nuclease (e.g., Benzonase) to break down nucleic acids.[7] Diluting the sample with the binding buffer can also reduce viscosity, though this may increase the loading volume.[3]

Q3: How can I remove this compound aggregates from my purified sample?

A3: Size exclusion chromatography (SEC), also known as gel filtration, is the most common and effective method for removing aggregates.[6] This technique separates molecules based on their size, allowing for the separation of monomeric this compound from larger aggregates.

Q4: What are the best practices for storing purified this compound?

A4: Purified this compound should be stored in a buffer that maintains its stability. This typically includes a buffering agent to control pH, salts to maintain ionic strength, and potentially cryoprotectants like glycerol if the sample is to be frozen. The optimal storage temperature depends on the formulation but is often at -80°C for long-term storage.

Q5: I am observing multiple peaks during my RP-HPLC analysis of purified this compound. What could be the cause?

A5: Multiple peaks could indicate the presence of isoforms with different post-translational modifications (e.g., glycosylation patterns), degradation products, or remaining impurities.[6] Further characterization using techniques like mass spectrometry can help identify the nature of these different species.

Experimental Protocols

Protocol 1: Three-Step Chromatography Purification of this compound

This protocol outlines a common workflow for purifying this compound to a high degree of purity.

Workflow Diagram:

Epoformin_Purification_Workflow CrudeExtract Crude this compound Extract AEX Step 1: Anion Exchange Chromatography (AEX) CrudeExtract->AEX  Capture Step HIC Step 2: Hydrophobic Interaction Chromatography (HIC) AEX->HIC  Intermediate Purification SEC Step 3: Size Exclusion Chromatography (SEC) HIC->SEC  Polishing Step Purethis compound High Purity this compound SEC->Purethis compound  Final Product

Caption: A three-step chromatographic purification workflow for this compound.

Methodology:

  • Anion Exchange Chromatography (AEX):

    • Objective: To capture this compound and remove positively charged and weakly negatively charged impurities.[6]

    • Resin: Q-Sepharose Fast Flow or equivalent.

    • Binding Buffer: 20 mM Tris-HCl, pH 8.0.

    • Elution Buffer: 20 mM Tris-HCl, pH 8.0 with a linear gradient of 0-1 M NaCl.

    • Procedure: Equilibrate the column with Binding Buffer. Load the clarified crude extract. Wash with Binding Buffer until the UV absorbance returns to baseline. Elute this compound using the salt gradient. Collect fractions and analyze for this compound presence.

  • Hydrophobic Interaction Chromatography (HIC):

    • Objective: To further purify this compound based on its hydrophobicity and remove more hydrophilic and highly hydrophobic impurities.

    • Resin: Phenyl Sepharose or equivalent.

    • Binding Buffer: 20 mM Sodium Phosphate, 1 M Ammonium Sulfate, pH 7.0.

    • Elution Buffer: 20 mM Sodium Phosphate, pH 7.0 with a decreasing gradient of 1-0 M Ammonium Sulfate.

    • Procedure: Pool the this compound-containing fractions from AEX and add Ammonium Sulfate to a final concentration of 1 M. Load the sample onto the equilibrated HIC column. Wash with Binding Buffer. Elute using the reverse salt gradient. Collect and analyze fractions.

  • Size Exclusion Chromatography (SEC):

    • Objective: To remove aggregates and other size-based impurities (polishing step).[6]

    • Resin: Superdex 200 or equivalent.

    • Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4.

    • Procedure: Concentrate the pooled fractions from HIC. Load the concentrated sample onto the equilibrated SEC column. Elute with the Mobile Phase at a constant flow rate. Collect fractions corresponding to the monomeric this compound peak.

Quantitative Data Summary

The following table summarizes typical purity and yield data that can be expected from the described three-step purification protocol.

Purification StepPurity (%)Yield (%)Fold Purification
Crude Extract 51001
Anion Exchange (AEX) 608512
Hydrophobic Interaction (HIC) 907018
Size Exclusion (SEC) >9865>20

Logical Troubleshooting Flow

This diagram provides a logical workflow for troubleshooting common purification issues.

Troubleshooting_Flow Start Start: Purification Issue LowYield Issue: Low Yield? Start->LowYield HighImpurity Issue: High Impurity? LowYield->HighImpurity No CheckBinding Check Binding/Elution Conditions LowYield->CheckBinding Yes OptimizeChroma Optimize Chromatography Steps (e.g., gradient, resin) HighImpurity->OptimizeChroma Yes End End: Issue Resolved HighImpurity->End No CheckDegradation Assess Protein Degradation CheckBinding->CheckDegradation CheckSolubility Evaluate Sample Solubility CheckDegradation->CheckSolubility CheckSolubility->End AddPurificationStep Add Orthogonal Purification Step (e.g., SEC) OptimizeChroma->AddPurificationStep AnalyzeImpurity Identify Impurity (e.g., Mass Spec, SDS-PAGE) AddPurificationStep->AnalyzeImpurity AnalyzeImpurity->End

Caption: A logical diagram for troubleshooting this compound purification.

References

Technical Support Center: Epoformin Isolation and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers and scientists working with Epoformin, a fungal-derived cyclohexene epoxide. The following resources address common challenges and sources of variability encountered during the isolation, purification, and characterization of this compound from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: My Diplodia quercivora culture is showing inconsistent yields of this compound between batches. What are the potential causes?

Several factors can contribute to variable this compound yields from Diplodia quercivora cultures. These can be broadly categorized into issues with the fungal strain, culture conditions, and extraction procedure.

  • Fungal Strain Viability and Integrity:

    • Strain Senescence: Repeated subculturing can lead to a decline in the metabolic productivity of the fungal strain. It is advisable to use fresh cultures from cryopreserved stocks for each production batch.

    • Contamination: Bacterial or cross-contamination with other fungi can inhibit the growth of D. quercivora and its production of secondary metabolites like this compound. Ensure strict aseptic techniques are followed.

  • Culture Conditions:

    • Media Composition: Minor variations in the composition of the culture medium (e.g., source of peptone, yeast extract, or carbon source) can significantly impact metabolite production. Use high-quality reagents and maintain consistency in media preparation.

    • pH: The pH of the culture medium can influence fungal growth and enzyme activity related to this compound biosynthesis. Monitor and control the pH throughout the fermentation process.

    • Temperature and Aeration: Suboptimal temperature or inadequate aeration can stress the fungus and alter its metabolic output. Ensure your incubator/bioreactor is properly calibrated and provides consistent conditions.

    • Incubation Time: The optimal time for this compound production can vary. A time-course study is recommended to determine the peak production phase for your specific culture conditions.

  • Extraction and Purification:

    • Solvent Quality: The purity and water content of extraction solvents can affect extraction efficiency. Use high-purity, dry solvents.

    • Incomplete Extraction: The extraction process may not be capturing all the this compound from the culture filtrate or mycelia. Multiple extraction steps or optimization of the solvent-to-culture ratio may be necessary.

    • Compound Degradation: this compound, being an epoxide, can be sensitive to pH extremes and prolonged exposure to certain conditions, which might lead to degradation during extraction and purification.

Q2: I am observing unexpected peaks in my HPLC analysis of this compound extracts. How can I identify them?

The presence of unexpected peaks in your HPLC chromatogram can be due to several reasons. A systematic approach is necessary for their identification.

  • Contaminants: These could be from the culture medium, extraction solvents, or plasticware. Running a blank (extraction solvent) and a control (uninoculated media extract) can help identify these peaks.

  • Related Fungal Metabolites: Diplodia quercivora is known to produce other secondary metabolites, such as diplopimarane and sphaeropsidins.[1][2][3] These may co-elute or have similar retention times to this compound depending on the HPLC method.

  • This compound Degradation Products: As mentioned, this compound can degrade. The unexpected peaks could be hydrolysis products or other derivatives.

  • This compound Isomers or Derivatives: The fungus may produce isomers of this compound, or derivatives may have been formed during extraction.[1][4]

To identify these peaks, consider the following analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown compounds by providing molecular weight information.[5][6]

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass data, allowing for the determination of the elemental composition of the unknown peaks.

  • Tandem Mass Spectrometry (MS/MS): Can provide structural information by fragmenting the molecule of interest.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If an unknown peak can be isolated in sufficient quantity, NMR spectroscopy can elucidate its complete chemical structure.[1][7]

Q3: The biological activity of my isolated this compound varies between batches, even when the yield is similar. What could be the cause?

Variability in biological activity despite consistent yields often points to issues with the purity and integrity of the final compound.

  • Presence of Impurities: Co-eluting impurities that are not fully resolved from the this compound peak during purification can interfere with biological assays. These impurities may have their own biological activity (synergistic or antagonistic) or may inhibit the activity of this compound.

  • Compound Degradation: If this compound has partially degraded, the measured concentration of the "this compound" sample will be inaccurate, leading to an apparent decrease in specific activity.

  • Incorrect Quantification: The method used to quantify the purified this compound may be inaccurate or inconsistent. Ensure your quantification method (e.g., UV-Vis spectroscopy, qNMR) is validated and consistently applied.

  • Assay Variability: The biological assay itself can be a source of variability. Ensure the assay is robust, and include appropriate positive and negative controls in every experiment.

Troubleshooting Guides

Table 1: Troubleshooting Low this compound Yield
Observed Problem Potential Cause Recommended Action
Consistently low yield across all batchesSuboptimal culture conditionsOptimize media composition, pH, temperature, and aeration. Perform a time-course study to determine peak production.
Inefficient extractionEvaluate different extraction solvents and protocols. Increase the number of extraction steps.
Fungal strain has low productivityObtain a new, verified strain of Diplodia quercivora.
Batch-to-batch variation in yieldInconsistent culture conditionsStandardize all culture parameters and media preparation. Use a batch record to ensure consistency.
Strain senescenceUse fresh cultures from a cryopreserved cell bank for each batch.
ContaminationImplement and strictly follow aseptic techniques. Regularly check cultures for contamination.
No this compound detectedIncorrect analytical methodVerify the HPLC method (column, mobile phase, detection wavelength) is appropriate for this compound.
Complete degradation of this compoundInvestigate potential for degradation during extraction and purification (e.g., pH, temperature).
Fungus not producing this compoundConfirm the identity of the fungal strain.
Table 2: Troubleshooting Impurities in Purified this compound
Observed Problem Potential Cause Recommended Action
Extra peaks in HPLC of purified sampleCo-eluting impuritiesOptimize the HPLC purification method (e.g., change mobile phase gradient, use a different column).
This compound degradationMinimize exposure to harsh conditions (e.g., strong acids/bases, high temperatures) during purification and storage.
Contamination from labware or solventsUse high-purity solvents and thoroughly clean all glassware. Run solvent blanks on the HPLC.
Variable biological activityPresence of bioactive impuritiesFurther purify the sample using an orthogonal separation technique (e.g., different type of chromatography).
Inaccurate quantificationUse a validated method for quantification, such as qNMR or a well-characterized reference standard.

Experimental Protocols

Protocol 1: Fungal Culture and Extraction of this compound
  • Inoculum Preparation:

    • Aseptically transfer a small piece of agar with mycelium of Diplodia quercivora to a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB).

    • Incubate at 25°C with shaking at 150 rpm for 5-7 days.

  • Production Culture:

    • Inoculate a 2 L flask containing 1 L of PDB with 50 mL of the inoculum culture.

    • Incubate at 25°C with shaking at 150 rpm for 14-21 days.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: HPLC-UV Analysis of this compound
  • Sample Preparation:

    • Dissolve the crude extract in methanol to a concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B).

      • 0-20 min: 20% to 80% B

      • 20-25 min: 80% to 100% B

      • 25-30 min: 100% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction & Purification cluster_analysis Analysis inoculum Inoculum Preparation (D. quercivora) production Production Culture (14-21 days) inoculum->production filtration Filtration production->filtration extraction Solvent Extraction (Ethyl Acetate) filtration->extraction evaporation Evaporation extraction->evaporation purification HPLC Purification evaporation->purification hplc_uv HPLC-UV purification->hplc_uv lc_ms LC-MS purification->lc_ms nmr NMR purification->nmr bioassay Biological Assay purification->bioassay

Caption: Workflow for this compound isolation and analysis.

troubleshooting_logic cluster_yield Yield Variability cluster_activity Activity Variability start Problem: Batch-to-Batch Variability check_culture Check Culture Conditions (Media, pH, Temp) start->check_culture check_strain Check Fungal Strain (Viability, Purity) start->check_strain check_extraction Check Extraction Protocol start->check_extraction check_purity Assess Purity (HPLC, LC-MS) start->check_purity check_degradation Investigate Degradation start->check_degradation check_assay Validate Bioassay start->check_assay outcome1 outcome1 check_culture->outcome1 Standardize Protocol outcome2 outcome2 check_strain->outcome2 Use Fresh Stock outcome3 outcome3 check_extraction->outcome3 Optimize Solvents outcome4 outcome4 check_purity->outcome4 Improve Purification outcome5 outcome5 check_degradation->outcome5 Modify Handling outcome6 outcome6 check_assay->outcome6 Include Controls

Caption: Troubleshooting logic for this compound variability.

References

Refining the Epoformin purification process by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine the Epoformin purification process by chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when developing a purification protocol for this compound?

A1: The initial and most critical step is to gather as much information as possible about this compound's physicochemical properties. This includes its molecular weight, isoelectric point (pI), stability under different pH and salt conditions, and hydrophobicity. This information will guide the selection of the most appropriate chromatography techniques.

Q2: Which chromatography techniques are most suitable for this compound purification?

A2: A multi-step approach is typically required to achieve high purity.[1] Common techniques for a molecule like this compound, a fungal metabolite, could include:

  • Silica Gel Chromatography: Effective for separating compounds based on polarity. A protocol for (+)-epi-Epoformin utilized silica gel chromatography with a chloroform:isopropanol solvent system.[2]

  • Reversed-Phase Chromatography (RPC): Separates molecules based on their hydrophobicity. C18-reversed phase silica gel has been used in the purification process of related compounds.[2]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This would be effective if this compound carries a charge at a specific pH.

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size and is often used as a final polishing step.[]

Q3: How do I prepare my crude this compound sample for chromatography?

A3: Proper sample preparation is crucial to prevent column clogging and ensure optimal separation.[4][5]

  • Centrifuge or Filter: Remove all particulate matter by centrifuging the sample and/or filtering it through a 0.22 or 0.45 µm filter.

  • Buffer Exchange: Ensure the sample is in a buffer that is compatible with the first chromatography step. The pH and ionic strength of the sample must match the starting conditions of the column to ensure proper binding.[6]

  • Reduce Viscosity: If the sample is too viscous, it can cause high backpressure. Dilute the sample with the starting buffer to reduce its viscosity.[7]

Q4: How can I monitor the purity of this compound throughout the purification process?

A4: Purity should be assessed after each chromatography step. Techniques like Thin-Layer Chromatography (TLC) for silica and reversed-phase methods, or analytical High-Performance Liquid Chromatography (HPLC) are commonly used. For protein-based this compound mimetics, SDS-PAGE (Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis) would be appropriate to visualize protein contaminants.

Experimental Workflows and Logic

A typical purification workflow aims to capture, intermediate purify, and finally polish the target molecule. The following diagram illustrates a general strategy.

G cluster_0 Phase 1: Capture cluster_1 Phase 2: Intermediate Purification cluster_2 Phase 3: Polishing Crude Crude Extract CaptureStep Silica or Reversed-Phase Chromatography Crude->CaptureStep IntermediateStep Ion-Exchange Chromatography CaptureStep->IntermediateStep Collect Fractions PolishingStep Size-Exclusion Chromatography IntermediateStep->PolishingStep Pool & Concentrate Pure Pure this compound PolishingStep->Pure G Start Low/No Yield Detected CheckFT Analyze Flow-Through (FT) & Wash Fractions Start->CheckFT TargetInFT Is this compound in FT/Wash? CheckFT->TargetInFT CheckElution Analyze Elution Fractions TargetInFT->CheckElution No BindingIssue Binding Condition Failure TargetInFT->BindingIssue Yes TargetBound Is this compound still on column? CheckElution->TargetBound ElutionIssue Elution Condition Failure TargetBound->ElutionIssue Yes Degradation Degradation/Precipitation TargetBound->Degradation No Sol1 Verify Buffer pH & Ionic Strength. Desalt/Dilute Sample. BindingIssue->Sol1 Sol2 Reduce Sample Load. Check Column Capacity. BindingIssue->Sol2 Sol3 Increase Elution Strength (e.g., higher salt, stronger solvent). ElutionIssue->Sol3 Sol4 Check for Precipitation on Column. Modify Elution Buffer. ElutionIssue->Sol4 Sol5 Add Stabilizers/Protease Inhibitors. Run at 4°C. Degradation->Sol5 G Start Poor Peak Resolution (Broadening/Tailing) CheckMethod Review Method Parameters Start->CheckMethod CheckColumn Inspect Column & System Start->CheckColumn Gradient Is Gradient Too Steep? CheckMethod->Gradient Packing Is Column Packed Poorly? CheckColumn->Packing FlowRate Is Flow Rate Too High? Gradient->FlowRate No Sol1 Decrease Gradient Slope Gradient->Sol1 Yes SampleLoad Is Sample Volume/Conc. Too High? FlowRate->SampleLoad No Sol2 Reduce Flow Rate FlowRate->Sol2 Yes Sol3 Reduce Sample Load SampleLoad->Sol3 Yes Contamination Is Column Contaminated? Packing->Contamination No Sol4 Repack or Replace Column Packing->Sol4 Yes Sol5 Perform Cleaning-in-Place (CIP) Contamination->Sol5 Yes

References

Minimizing degradation of Epoformin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Epoformin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during the extraction process. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound, specifically (+)-epi-Epoformin, is a fungal secondary metabolite, a type of cyclohexene epoxide, with notable phytotoxic, antifungal, and zootoxic activities.[1][2][3][4][5] Its chemical structure contains a strained epoxide ring, a carbonyl group, and a double bond, making it susceptible to degradation under certain experimental conditions.[1] The primary concern during extraction is the opening of the epoxide ring, which can be catalyzed by acidic conditions, leading to a loss of biological activity.[1]

Q2: The standard protocol involves acidification to pH 4. Won't this degrade the this compound?

A2: This is a valid concern. While the acidification step is intended to protonate this compound and facilitate its extraction into an organic solvent, acidic conditions can indeed promote the hydrolysis (ring-opening) of the epoxide. The protocol represents a balance between extraction efficiency and potential degradation. For highly sensitive applications where minimal degradation is critical, alternative or modified protocols should be considered.

Q3: What are the main factors that can cause this compound degradation during extraction?

A3: The primary factors contributing to this compound degradation are:

  • pH: Acidic conditions (especially strong acids) can lead to the opening of the epoxide ring.[1] While the standard protocol uses a pH of 4, prolonged exposure or stronger acidity can increase degradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to UV or even strong visible light may contribute to the degradation of photosensitive compounds, and while specific data for this compound is limited, it is a general concern for natural product extraction.

  • Enzymatic Activity: If the extraction is performed from a crude fungal culture without proper quenching, residual enzymatic activity could potentially modify the compound.

Q4: How can I detect if my this compound has degraded during extraction?

A4: Degradation can be assessed using analytical techniques such as:

  • Thin Layer Chromatography (TLC): The appearance of new spots that were not present in the initial crude extract can indicate the formation of degradation products.

  • High-Performance Liquid Chromatography (HPLC): A decrease in the peak area of this compound and the emergence of new peaks are indicative of degradation.

  • Mass Spectrometry (MS): A shift in the mass-to-charge ratio can confirm the chemical modification of this compound, such as the addition of a water molecule in the case of epoxide ring opening.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts, particularly the disappearance of epoxide proton signals and the appearance of signals corresponding to diols, can confirm structural changes.[1]

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and provides potential solutions.

Problem Potential Cause Recommended Solution
Low yield of this compound Degradation due to low pH: The acidification step may be causing significant epoxide ring opening.• Consider a less acidic extraction by adjusting the pH to a milder range (e.g., pH 5-6). • Minimize the time the sample is exposed to acidic conditions. • Use a buffered extraction system to maintain a stable pH.
Incomplete extraction: The compound may not be partitioning efficiently into the organic solvent.• Ensure exhaustive extraction by performing multiple extractions with fresh solvent. • Increase the volume of the extraction solvent. • Ensure vigorous mixing during extraction to maximize the surface area for mass transfer.
Thermal degradation: High temperatures during solvent evaporation may be degrading the compound.• Use a rotary evaporator at a low temperature (e.g., 30-35°C). • For very small-scale extractions, consider evaporating the solvent under a stream of nitrogen at room temperature.
Presence of multiple, unexpected spots on TLC or peaks in HPLC Degradation products: The additional spots/peaks are likely due to the degradation of this compound.• Refer to the solutions for "Low yield of this compound" to minimize degradation. • Protect the sample from light during all stages of extraction and storage. • Ensure all solvents are of high purity and free from acidic or basic contaminants.
Contamination: The sample may be contaminated with other metabolites or impurities from the extraction process.• Use high-purity solvents and reagents. • Ensure all glassware is thoroughly cleaned. • Optimize the chromatographic purification steps to improve separation.
Emulsion formation during liquid-liquid extraction High concentration of surfactants or lipids in the fungal culture: This can prevent the separation of the aqueous and organic layers.• Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. • Gently swirl or rock the separatory funnel instead of vigorous shaking. • Centrifuge the mixture to break the emulsion.

Data on Factors Affecting Stability

Parameter Condition Effect on this compound Stability Recommendation
pH < 4High risk of epoxide ring openingAvoid prolonged exposure; consider alternative protocols.
4 - 6Moderate risk of degradationMinimize exposure time; work at low temperatures.
> 7Generally more stable, but other base-catalyzed reactions may occur.Neutral or slightly basic conditions are preferable if compatible with extraction efficiency.
Temperature > 40°CIncreased rate of degradationMaintain low temperatures throughout the extraction and purification process.
Room Temperature (20-25°C)Slow degradation may occur over timeProcess samples promptly and store extracts at low temperatures.
< 4°CSignificantly improved stabilityStore extracts and purified compound at 4°C or -20°C for long-term storage.
Light UV lightPotential for photodegradationWork in a fume hood with the sash down or use amber glassware to protect from UV light.
Ambient lightLower risk, but prolonged exposure should be avoidedStore samples in the dark.

Experimental Protocols

Protocol 1: Standard Extraction of (+)-epi-Epoformin

This protocol is based on the published method for the isolation of (+)-epi-Epoformin from fungal culture filtrates.[1]

Materials:

  • Fungal culture filtrate

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Chloroform:isopropanol mixture)

Procedure:

  • Acidification: Acidify the fungal culture filtrate to pH 4 with 2 M HCl.

  • Extraction: Exhaustively extract the acidified filtrate with an equal volume of ethyl acetate three times.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the sodium sulfate and evaporate the solvent under reduced pressure at a temperature below 35°C.

  • Purification: Fractionate the resulting crude extract by column chromatography on silica gel.

Protocol 2: Modified Extraction for Minimizing Degradation

This protocol incorporates modifications to the standard procedure to reduce the risk of this compound degradation.

Materials:

  • Fungal culture filtrate

  • 0.5 M Citrate buffer (pH 5.5)

  • Ethyl acetate (EtOAc), pre-chilled to 4°C

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Amber glassware or glassware wrapped in aluminum foil

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Buffered Extraction: Instead of strong acid, adjust the pH of the fungal culture filtrate to 5.5 using a 0.5 M citrate buffer.

  • Cold Extraction: Perform all extraction steps in a cold room (4°C) or on an ice bath. Use pre-chilled ethyl acetate for the extraction.

  • Light Protection: Conduct the extraction in a fume hood with the lights dimmed and use amber glassware or foil-wrapped glassware to minimize light exposure.

  • Drying and Concentration: Proceed with drying over anhydrous sodium sulfate. Concentrate the extract using a rotary evaporator with the water bath set to 30°C. For the final stages of solvent removal, a stream of nitrogen gas at room temperature can be used.

  • Purification: Perform column chromatography as in the standard protocol, continuing to protect the fractions from light.

Visualizations

Logical Workflow for this compound Extraction and Stability Assessment

Epoformin_Extraction_Workflow cluster_extraction Extraction Process cluster_purification Purification cluster_analysis Stability Analysis start Fungal Culture Filtrate acidify Acidify to pH 4 (Standard Protocol) start->acidify Standard buffer Adjust to pH 5.5 with Buffer (Modified Protocol) start->buffer Modified extract Liquid-Liquid Extraction with Ethyl Acetate acidify->extract buffer->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate crude_extract Crude this compound Extract concentrate->crude_extract chromatography Silica Gel Column Chromatography crude_extract->chromatography tlc TLC crude_extract->tlc hplc HPLC crude_extract->hplc pure_this compound Purified this compound chromatography->pure_this compound pure_this compound->hplc ms Mass Spectrometry pure_this compound->ms nmr NMR pure_this compound->nmr Epoformin_Degradation This compound This compound (Cyclohexene Epoxide) diol Degradation Product (Diol) This compound->diol Epoxide Ring Opening acid H⁺ (Acidic Conditions) acid->this compound Phytotoxic_Mechanism cluster_plant_cell Plant Cell This compound This compound hemiquinone Hemiquinone Derivative This compound->hemiquinone Metabolic Conversion quinone Quinone Species hemiquinone->quinone ros Reactive Oxygen Species (ROS) quinone->ros Redox Cycling oxidative_stress Oxidative Stress ros->oxidative_stress cellular_damage Cellular Damage (e.g., lipid peroxidation, protein damage) oxidative_stress->cellular_damage phytotoxicity Phytotoxic Effects (e.g., growth inhibition, necrosis) cellular_damage->phytotoxicity

References

Epoformin Experimental Solvent Selection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate solvents for experiments involving Epoformin. The information is presented in a question-and-answer format to directly address potential issues.

Solvent Selection Guide for this compound

When working with this compound, selecting the right solvent is critical for experimental success. The choice of solvent will depend on the specific application, such as in vitro assays, chemical reactions, or analytical procedures.

Qualitative Solubility of this compound in Common Laboratory Solvents
SolventApplication in LiteratureImplied SolubilityReference
Ethyl Acetate (EtOAc) Extraction from culture filtrates.Soluble
Chloroform (CHCl₃) Used in a mixture for column chromatography.Soluble
Dichloromethane (CH₂Cl₂) Solvent for chemical synthesis of derivatives.Soluble[1]
Acetone Solvent for chemical synthesis of derivatives.Soluble
Acetonitrile (CH₃CN) Solvent for chemical synthesis of derivatives.Soluble
Methanol (MeOH) Solvent for chemical synthesis of derivatives.Soluble[1]
Deuterated Chloroform (CDCl₃) Solvent for Nuclear Magnetic Resonance (NMR) analysis.Soluble

Note: For biological assays, it is common practice to dissolve compounds like this compound in a minimal amount of a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, before making final dilutions in aqueous media. However, the concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid affecting the biological system.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for dissolving this compound for an in vitro cell-based assay?

A1: For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent due to its high solubilizing power for a wide range of organic molecules and its miscibility with aqueous culture media. Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the assay is low (e.g., ≤0.1% v/v) to minimize solvent-induced cytotoxicity.

Q2: I dissolved this compound in a solvent, but it precipitated when I added it to my aqueous buffer. What should I do?

A2: Precipitation upon addition to an aqueous medium is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The concentration of this compound in the aqueous buffer may be above its solubility limit. Try lowering the final concentration.

  • Increase the percentage of co-solvent: If your experimental system allows, you can try slightly increasing the final concentration of the organic co-solvent (e.g., DMSO, ethanol). However, be mindful of the solvent's potential effects on your assay.

  • Use a different co-solvent: Some compounds are more soluble in ethanol or methanol, which can also be used as co-solvents for aqueous dilutions.

  • Employ solubilizing agents: For certain applications, non-ionic detergents (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins can be used to enhance aqueous solubility.[2] However, their compatibility with your specific assay must be validated.

Q3: How can I determine the solubility of this compound in a new solvent?

A3: You can perform a simple experimental solubility determination. Start by adding a small, known amount of this compound to a specific volume of the solvent. Vortex or sonicate the mixture and visually inspect for any undissolved material. If it dissolves completely, incrementally add more this compound until the solution becomes saturated (i.e., solid particles remain undissolved after thorough mixing). This will give you an approximate solubility value. For more precise measurements, analytical techniques like HPLC can be used to quantify the concentration of the dissolved compound in a saturated solution.

Troubleshooting Guide for this compound Solvent Selection

This guide provides a systematic approach to resolving common issues related to this compound's solubility in experimental settings.

Problem: this compound is not dissolving in the chosen solvent.

Possible Causes & Solutions:

  • Inappropriate Solvent: The polarity of the solvent may not be suitable for this compound.

    • Solution: Based on the qualitative solubility table, this compound appears to be soluble in moderately polar to nonpolar organic solvents. If you are using a very polar solvent like water or a very nonpolar solvent like hexane, consider switching to a solvent with intermediate polarity such as ethyl acetate, dichloromethane, or acetone. For biological applications, start with DMSO.

  • Insufficient Solvent Volume: The amount of solvent may be too low for the quantity of this compound.

    • Solution: Try increasing the volume of the solvent.

  • Low Temperature: Solubility often decreases at lower temperatures.

    • Solution: Gentle warming and sonication can help increase the rate of dissolution and the solubility. However, be cautious about potential degradation of this compound at elevated temperatures.

Problem: The this compound solution appears clear, but I am getting inconsistent results in my bioassay.

Possible Cause & Solution:

  • High Concentration Leading to Micro-precipitation: Even if a solution appears clear, the compound might be at a concentration close to its solubility limit, leading to inconsistent activity. This phenomenon has been observed for a derivative of this compound.[1]

    • Solution: Perform a concentration-response experiment. If the activity plateaus or becomes erratic at higher concentrations, it may indicate a solubility issue. Try working at lower concentrations where the dose-response is more consistent.

Experimental Protocol: Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound (C₇H₈O₃) is approximately 140.14 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 140.14 g/mol * (1000 mg / 1 g) = 1.40 mg

  • Weigh this compound: Accurately weigh 1.40 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the solid does not dissolve completely, sonicate the tube for 5-10 minutes in a water bath.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or buffer immediately before use. Ensure the final DMSO concentration is below the tolerance level of your experimental system.

Visualizations

Experimental Workflow for this compound Solution Preparation

G start Start weigh Weigh this compound start->weigh add_solvent Add appropriate solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to dissolve add_solvent->dissolve check_solubility Visually inspect for complete dissolution dissolve->check_solubility dilute Prepare working dilutions in aqueous buffer check_solubility->dilute Yes troubleshoot Troubleshoot solubility check_solubility->troubleshoot No end Use in experiment dilute->end troubleshoot->add_solvent

Caption: General workflow for preparing this compound solutions for experiments.

Troubleshooting Logic for Solvent Selection

G start This compound precipitation observed? is_conc_high Is the final concentration high? start->is_conc_high Yes end_fail Re-evaluate experimental design start->end_fail No (check other factors) lower_conc Lower the final concentration is_conc_high->lower_conc Yes can_increase_cosolvent Can co-solvent % be increased? is_conc_high->can_increase_cosolvent No end_success Problem solved lower_conc->end_success increase_cosolvent Slightly increase co-solvent % can_increase_cosolvent->increase_cosolvent Yes use_solubilizer Consider solubilizing agents (e.g., Tween, cyclodextrin) can_increase_cosolvent->use_solubilizer No increase_cosolvent->end_success use_solubilizer->end_success

Caption: Decision tree for troubleshooting this compound precipitation issues.

References

Validation & Comparative

A Comparative Analysis of the Phytotoxicity of Epoformin and Logran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phytotoxic properties of Epoformin, a natural fungal metabolite, and Logran, a commercial herbicide. This document summarizes available experimental data, details relevant testing protocols, and visualizes the current understanding of their mechanisms of action to assist in research and development.

Executive Summary

This compound, a cyclohexene epoxide produced by the fungus Diplodia quercivora, has demonstrated significant phytotoxic activity in laboratory settings.[1][2] Its mode of action is hypothesized to involve the formation of a hemiquinone or quinone structure, which can interfere with cellular redox processes. Logran, with the active ingredient triasulfuron, is a selective herbicide that acts by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants, ultimately leading to the cessation of cell division and plant death.[3]

Direct comparative studies on the phytotoxicity of this compound and Logran are limited. However, existing research using the etiolated wheat coleoptile bioassay provides a valuable point of comparison, suggesting that under specific laboratory conditions, the phytotoxicity of this compound and some of its derivatives can be comparable to that of Logran.

Data Presentation: Quantitative Phytotoxicity

The following table summarizes the available quantitative data on the phytotoxicity of this compound and Logran. It is important to note that the data is derived from a single study utilizing an etiolated wheat coleoptile bioassay, and therefore, these values represent the effect on a specific plant tissue under controlled laboratory conditions. Further research is required to establish a broader comparative profile across different plant species and growth stages.

CompoundPlant Species/TissueEndpointIC50 Value (µM)Reference
This compoundTriticum aestivum (Wheat coleoptile)Growth Inhibition>1000[1]
Logran (Triasulfuron)Triticum aestivum (Wheat coleoptile)Growth Inhibition33.1[1]

Note: A lower IC50 value indicates higher phytotoxicity. The data for this compound suggests that at the tested concentrations in this specific assay, it was less potent than Logran. However, some derivatives of this compound tested in the same study showed IC50 values comparable to or lower than Logran.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of phytotoxicity studies. Below are detailed protocols for common phytotoxicity assays that can be used to evaluate and compare compounds like this compound and Logran.

Etiolated Wheat Coleoptile Bioassay

This bioassay is a rapid and sensitive method to assess the effects of chemical compounds on plant cell elongation.

Materials:

  • Wheat seeds (Triticum aestivum)

  • Petri dishes

  • Filter paper

  • Test compounds (this compound, Logran) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate buffer (pH 6.0)

  • Incubator or growth chamber with controlled temperature and darkness

Procedure:

  • Seed Sterilization and Germination: Surface sterilize wheat seeds with a 1% sodium hypochlorite solution for 15 minutes and rinse thoroughly with sterile distilled water. Place the seeds on moist filter paper in Petri dishes and germinate in complete darkness at 25°C for 3 days.

  • Coleoptile Sectioning: After 3 days, when the coleoptiles are approximately 2-3 cm long, excise 10 mm sections from the sub-apical region using a sharp blade under a dim green light to avoid phototropic responses.

  • Treatment Application: Prepare serial dilutions of this compound and Logran in the phosphate buffer. A solvent control (buffer with the same concentration of solvent used to dissolve the test compounds) and a negative control (buffer only) should be included.

  • Incubation: Place 10 coleoptile sections into each Petri dish containing 5 mL of the respective test solution. Incubate the Petri dishes in the dark at 25°C for 24 hours.

  • Data Collection and Analysis: After 24 hours, measure the final length of each coleoptile section using a ruler or digital caliper. Calculate the percentage of inhibition or stimulation of elongation relative to the negative control. The IC50 value (the concentration that causes 50% inhibition of elongation) can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Lemna gibba (Duckweed) Growth Inhibition Test

This test is a standardized method for assessing the toxicity of substances to aquatic plants and is widely used for regulatory purposes.[4][5][6][7][8]

Materials:

  • Lemna gibba culture

  • Sterile growth medium (e.g., 20X-AAP medium)

  • Sterile test vessels (e.g., 100 mL glass beakers)

  • Test compounds

  • Growth chamber with controlled temperature (25 ± 2°C), light intensity, and photoperiod (continuous light)

Procedure:

  • Culture Maintenance: Maintain axenic cultures of Lemna gibba in the recommended sterile growth medium under continuous cool-white fluorescent lighting.

  • Test Solution Preparation: Prepare a range of concentrations of this compound and Logran in the growth medium. A control (medium only) and a solvent control (if applicable) must be included.

  • Test Initiation: Transfer healthy Lemna gibba colonies, each consisting of 3-4 fronds, into the test vessels containing the test solutions. The initial number of fronds in each vessel should be recorded. Use a minimum of three replicate vessels for each concentration and control.

  • Incubation: Incubate the test vessels for 7 days under the specified conditions of temperature and light.

  • Data Collection and Analysis: At the end of the 7-day exposure period, count the number of fronds in each vessel. The percentage of growth inhibition is calculated relative to the control. The EC50 value (the concentration that causes a 50% reduction in frond number) can be determined using statistical methods. Other endpoints such as frond area or dry weight can also be measured.

Allium cepa (Onion) Root Growth Inhibition Test

The Allium cepa test is a simple and cost-effective method for evaluating the phytotoxicity and genotoxicity of chemical substances.[3][9][10][11][12]

Materials:

  • Healthy onion bulbs (Allium cepa) of uniform size

  • Test tubes or beakers

  • Test compounds

  • Aeration system (optional)

  • Microscope and slides

Procedure:

  • Bulb Preparation: Carefully remove the outer dry scales of the onion bulbs, ensuring the root primordia are not damaged.

  • Pre-growth: Place the base of the bulbs in contact with distilled water in test tubes or beakers for 24-48 hours to allow root growth to initiate.

  • Exposure: Once the roots have reached a length of 1-2 cm, transfer the bulbs to test solutions containing different concentrations of this compound and Logran. A control group in distilled water should be maintained.

  • Incubation: Keep the setups in a controlled environment (e.g., 25°C) for a defined period, typically 48 to 96 hours.

  • Data Collection and Analysis: After the exposure period, measure the length of the roots. Calculate the percentage of root growth inhibition compared to the control. The EC50 for root growth inhibition can be determined. For genotoxicity assessment, root tips can be fixed, stained, and examined under a microscope for chromosomal aberrations.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for this compound's phytotoxicity, the established pathway for Logran's phytotoxicity, and a general experimental workflow for phytotoxicity testing.

Epoformin_Signaling_Pathway Hypothesized Phytotoxic Signaling Pathway of this compound This compound This compound Conversion Cellular Conversion (Oxidation) This compound->Conversion Hemiquinone Hemiquinone/ Quinone Structure Conversion->Hemiquinone Redox Interference with Cellular Redox Processes Hemiquinone->Redox ROS Increased Reactive Oxygen Species (ROS) Redox->ROS Stress Oxidative Stress ROS->Stress Damage Cellular Damage (Lipid peroxidation, etc.) Stress->Damage Phytotoxicity Phytotoxicity Damage->Phytotoxicity

Caption: Hypothesized phytotoxic signaling pathway of this compound.

Logran_Signaling_Pathway Established Phytotoxic Signaling Pathway of Logran (Triasulfuron) Logran Logran (Triasulfuron) ALS Acetolactate Synthase (ALS) Enzyme Logran->ALS Binds to Inhibition Inhibition Logran->Inhibition AminoAcid Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Biosynthesis ALS->AminoAcid Catalyzes Inhibition->ALS Depletion Depletion of Amino Acids AminoAcid->Depletion is blocked Protein Inhibition of Protein Synthesis Depletion->Protein CellDivision Cessation of Cell Division Protein->CellDivision Growth Growth Arrest CellDivision->Growth Phytotoxicity Phytotoxicity Growth->Phytotoxicity

Caption: Established phytotoxic signaling pathway of Logran.

Phytotoxicity_Workflow General Experimental Workflow for Phytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Plant Select and Prepare Test Plant Species Compound Prepare Stock Solutions of Test Compounds Concentrations Prepare Serial Dilutions Compound->Concentrations Exposure Expose Plants to Test Concentrations Concentrations->Exposure Incubation Incubate under Controlled Conditions Exposure->Incubation Measurement Measure Phytotoxicity Endpoints Incubation->Measurement Calculation Calculate % Inhibition and IC50/EC50 Values Measurement->Calculation Comparison Compare Phytotoxicity of Compounds Calculation->Comparison

References

Epoformin vs. Sphaeropsidones: A Comparative Analysis of their Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the proposed mode of action of two classes of fungal secondary metabolites: Epoformin and sphaeropsidones. Both are cyclohexene epoxides that have garnered interest for their biological activities, including phytotoxicity. This document summarizes available experimental data, outlines relevant experimental protocols, and visualizes the hypothesized signaling pathways to facilitate a clear understanding of their similarities and differences.

Core Hypothesis: A Shared Mechanism via Quinone Intermediates

The primary hypothesis for the mode of action of both this compound and sphaeropsidones revolves around their bioactivation to form reactive quinone or hemiquinone species. This conversion is thought to be crucial for their biological effects. The presence of an α,β-unsaturated carbonyl system in their core structure is a key feature that facilitates this transformation. These resulting quinones are highly reactive molecules that can induce cellular responses through two main mechanisms: acting as electrophiles and by generating reactive oxygen species (ROS), leading to oxidative stress.

Comparative Data on Biological Activity

Table 1: Comparative Biological Activity of this compound and Sphaeropsidone

CompoundAssay TypeOrganism/Cell LineEndpointResult
(+)-epi-Epoformin Etiolated Wheat Coleoptile BioassayTriticum aestivumGrowth InhibitionIC50: 457 µM
Sphaeropsidone Antimicrobial Susceptibility TestingStaphylococcus aureus (MRSA)Minimum Inhibitory ConcentrationMIC: >100 µg/mL
Sphaeropsidone Antimicrobial Susceptibility TestingPseudomonas aeruginosaMinimum Inhibitory ConcentrationMIC: >100 µg/mL

Note: The presented data for this compound (phytotoxicity) and sphaeropsidone (antimicrobial activity) are from different types of bioassays and are not directly comparable. They are provided to illustrate the biological activity of each compound class.

Proposed Signaling Pathway

The conversion of this compound and sphaeropsidones to their corresponding quinone/hemiquinone forms is the initiating step in a cascade of cellular events. These reactive intermediates can directly interact with cellular nucleophiles, such as cysteine residues in proteins, a process known as S-quinonization. This can alter protein function and trigger signaling pathways. Furthermore, the redox cycling of quinones can lead to the production of reactive oxygen species (ROS), inducing oxidative stress. This oxidative stress, in turn, can activate downstream signaling pathways, including the Keap1-Nrf2 and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a cellular response aimed at mitigating the damage.

G cluster_input Bioactive Compounds cluster_activation Bioactivation cluster_stress Cellular Stress cluster_pathway Signaling Pathways cluster_response Cellular Response This compound This compound / Sphaeropsidone Quinone Quinone/Hemiquinone Formation This compound->Quinone Metabolic Conversion ROS Reactive Oxygen Species (ROS) Production Quinone->ROS S_quinonization S-quinonization of Proteins Quinone->S_quinonization Keap1_Nrf2 Keap1-Nrf2 Pathway ROS->Keap1_Nrf2 activates MAPK MAPK Pathway ROS->MAPK activates S_quinonization->Keap1_Nrf2 disrupts Keap1-Nrf2 interaction Response Cytotoxicity / Stress Response Gene Expression Keap1_Nrf2->Response MAPK->Response

Proposed signaling pathway for this compound and sphaeropsidones.

Experimental Protocols

Etiolated Wheat Coleoptile Bioassay (as described for this compound)

This bioassay is used to determine the phytotoxic activity of compounds by measuring their effect on the growth of wheat coleoptiles.

  • Seed Germination: Wheat seeds (Triticum aestivum) are surface-sterilized and germinated on moist filter paper in the dark for a specified period.

  • Coleoptile Selection: Uniformly grown coleoptiles are selected, and the apical tip is removed.

  • Treatment Application: The decapitated coleoptiles are placed in test tubes containing a buffered solution with different concentrations of the test compound. A control group with the solvent alone is also included.

  • Incubation: The test tubes are incubated in the dark under controlled temperature and humidity for 24-48 hours.

  • Measurement and Analysis: The final length of the coleoptiles is measured. The percentage of growth inhibition compared to the control is calculated, and the IC50 value (the concentration that causes 50% inhibition of growth) is determined.

G A Wheat Seed Germination (in dark) B Coleoptile Selection & Decapitation A->B C Incubation with Test Compound B->C D Incubation in Dark (24-48h) C->D E Coleoptile Length Measurement D->E F IC50 Calculation E->F

Workflow for the etiolated wheat coleoptile bioassay.

General Phytotoxicity Assay (for Sphaeropsidones)

While specific protocols for determining IC50 values of sphaeropsidones in phytotoxicity assays are not detailed in the readily available literature, a general approach can be described based on the qualitative studies. These often involve leaf puncture assays or seedling growth inhibition assays.

  • Plant Material: Healthy young plants (e.g., tomato, tobacco) or seeds of a model plant (e.g., Arabidopsis thaliana) are used.

  • Compound Application: For leaf puncture assays, a small wound is made on the leaf surface, and a solution of the test compound at a specific concentration is applied. For seedling assays, seeds are germinated on a medium containing various concentrations of the compound.

  • Incubation: Plants are kept under controlled environmental conditions (light, temperature, humidity).

  • Observation and Measurement: The development of necrotic lesions around the puncture site (for leaf assays) or the inhibition of root and/or shoot growth (for seedling assays) is observed and measured over several days.

  • Data Analysis: The extent of damage or growth inhibition is compared to a control group treated with the solvent alone.

Conclusion

This compound and sphaeropsidones likely share a common mode of action initiated by their conversion to reactive quinone species. This bioactivation leads to the induction of oxidative stress and the disruption of cellular signaling pathways, ultimately resulting in their observed biological activities. While quantitative data for a direct comparison of their phytotoxicity is currently limited, the available information on their antimicrobial and phytotoxic effects underscores their potential as bioactive molecules. Further research is warranted to fully elucidate the specific molecular targets and downstream signaling events to better understand their therapeutic and agrochemical potential.

Comparative Analysis of Epoformin's Antifungal Efficacy Against Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal potential of Epoformin, a naturally occurring cyclohexene epoxide. Due to a lack of publicly available data on its activity against clinically relevant pathogenic fungi, this document outlines the established methodologies for such validation and presents illustrative data tables to guide future research.

Quantitative Comparison of Antifungal Activity

To rigorously evaluate the antifungal efficacy of a novel compound like this compound, it is essential to determine its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against a panel of pathogenic fungi. These values are then compared with those of established antifungal agents.

The following table provides a template for presenting such comparative data. Currently, specific MIC and MFC values for this compound against prevalent human pathogens such as Candida albicans and Aspergillus fumigatus are not available in the peer-reviewed literature. Therefore, the table below uses "Not Available (N/A)" for this compound and includes representative data for the widely used antifungal drug, Fluconazole, to serve as a benchmark.

Table 1: Comparative Antifungal Susceptibility Profile

Antifungal AgentPathogenic FungusMinimum Inhibitory Concentration (MIC)Minimum Fungicidal Concentration (MFC)
This compound Candida albicansN/AN/A
Aspergillus fumigatusN/AN/A
Fluconazole Candida albicans0.25 - 2.0 µg/mL[1][2]> 64 µg/mL
Aspergillus fumigatusResistantResistant

Note: The MIC values for Fluconazole are provided as a reference range from published studies. MFC values for azoles like fluconazole are often much higher than their MICs, indicating a fungistatic rather than fungicidal effect.

Experimental Protocols

The determination of MIC and MFC values is crucial for assessing the antifungal potential of a compound. The following are detailed methodologies based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC of antifungal agents.

a. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C) for a sufficient duration to obtain mature colonies.

  • A suspension of the fungal cells or spores is prepared in sterile saline or a buffered solution.

  • The suspension is adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for yeasts. For filamentous fungi, spore suspensions are filtered to remove hyphal fragments and adjusted to a concentration of 0.4-5 x 10^4 spores/mL.

b. Broth Microdilution Assay:

  • A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a standardized growth medium such as RPMI-1640.

  • Each well is inoculated with the prepared fungal suspension to a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL for yeasts or 0.4-5 x 10^4 spores/mL for molds.

  • The plates are incubated at 35°C for 24-48 hours (for yeasts) or up to 72 hours (for molds).

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial inoculum.

a. Subculturing from MIC Assay:

  • Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from each well of the microtiter plate that shows no visible growth.

  • The aliquot is plated onto an agar medium that does not contain the antifungal agent.

  • The plates are incubated at 35°C for a period sufficient to allow for the growth of any remaining viable fungal cells (typically 24-72 hours).

b. MFC Determination:

  • The number of colonies on each plate is counted.

  • The MFC is defined as the lowest concentration of this compound from which fewer than a predetermined number of colonies (e.g., ≤3 colonies, which corresponds to approximately 99.9% killing) are observed on the subculture plates.[3]

Visualizing Experimental and Biological Pathways

To facilitate a clearer understanding of the experimental process and the potential biological impact of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_mfc MFC Assay fungal_culture Fungal Culture (e.g., Candida albicans) inoculum_prep Inoculum Preparation (0.5 McFarland) fungal_culture->inoculum_prep inoculation Inoculation of wells with fungal suspension inoculum_prep->inoculation epoformin_prep This compound Stock Solution Preparation serial_dilution Serial Dilution of this compound in 96-well plate epoformin_prep->serial_dilution serial_dilution->inoculation incubation_mic Incubation (35°C, 24-48h) inoculation->incubation_mic mic_determination Visual Reading of MIC incubation_mic->mic_determination subculture Subculturing from clear wells onto agar mic_determination->subculture incubation_mfc Incubation (35°C, 24-72h) subculture->incubation_mfc mfc_determination Colony Counting and MFC Determination incubation_mfc->mfc_determination

Experimental workflow for antifungal susceptibility testing.

While the precise mechanism of action for this compound is yet to be elucidated, a potential antifungal compound could trigger a general stress response in fungal cells. The following diagram illustrates a simplified, hypothetical signaling pathway.

fungal_stress_response cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound (External Stressor) MembraneReceptor Membrane Receptor/ Sensor This compound->MembraneReceptor interacts with ROS_Production Reactive Oxygen Species (ROS) Production This compound->ROS_Production induces MAPK_Cascade MAP Kinase Cascade (e.g., HOG Pathway) MembraneReceptor->MAPK_Cascade activates TranscriptionFactor Stress-Responsive Transcription Factor MAPK_Cascade->TranscriptionFactor phosphorylates ROS_Production->MAPK_Cascade activates GeneExpression Target Gene Expression (e.g., stress proteins, efflux pumps) TranscriptionFactor->GeneExpression regulates CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis GrowthInhibition Growth Inhibition GeneExpression->GrowthInhibition

Hypothetical fungal stress response pathway.

Conclusion and Future Directions

While this compound has demonstrated antifungal properties against certain plant pathogens, its efficacy against clinically important human fungal pathogens remains to be established. The experimental protocols detailed in this guide provide a standardized framework for researchers to systematically evaluate the antifungal activity of this compound. Future studies should focus on generating robust MIC and MFC data against a broad panel of pathogenic yeasts and molds, including drug-resistant strains. Elucidating its mechanism of action will be critical in determining its potential as a novel antifungal therapeutic.

References

Cross-reactivity of Epoformin in different biological systems

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for the molecule "Epoformin," no relevant information, scientific literature, or experimental data could be located. This suggests that "this compound" may be a hypothetical compound, a highly novel and unpublished substance, or a proprietary name not yet in the public domain.

Due to the absence of any data on this compound, it is not possible to generate the requested "Publish Comparison Guides" on its cross-reactivity in different biological systems. The core requirements, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without foundational information about the molecule's existence, structure, and mechanism of action.

We recommend verifying the name of the compound. Should "this compound" be an internal or novel designation, providing any available background information or publications would be necessary to proceed with this request.

A Comparative Analysis of (+)-epi-Epoformin and its Synthetic Analogs in Phytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and professionals in agrochemical development.

This guide provides a detailed comparison of the natural fungal metabolite, (+)-epi-Epoformin, and a series of its synthetic analogs. The focus of this analysis is on the compound's phytotoxic activity, with the objective of elucidating structure-activity relationships (SAR) to inform the development of novel herbicides. The data presented is derived from a comprehensive study on the phytotoxicity of these compounds as measured by the etiolated wheat coleoptile bioassay.

Introduction to (+)-epi-Epoformin

(+)-epi-Epoformin is a cyclohexene epoxide, a natural metabolite isolated from the fungus Diplodia quercivora.[1][2] This compound has demonstrated a range of biological activities, including antifungal, zootoxic, and notably, phytotoxic effects.[1][2][3] Its potent growth-inhibiting properties on plants have made it a subject of interest for structure-activity relationship studies to explore its potential as a natural herbicide. This guide focuses on a comparative study where eight hemisynthetic derivatives of (+)-epi-Epoformin were created to investigate which structural features are essential for its phytotoxic activity.[1][2]

Quantitative Data Presentation

The phytotoxic activity of (+)-epi-Epoformin (Compound 1 ) and its eight synthetic analogs (Compounds 2-9 ) was evaluated using an etiolated wheat coleoptile bioassay. The following table summarizes the structural modifications and the resulting IC₅₀ values, which represent the concentration required to inhibit 50% of coleoptile growth. A lower IC₅₀ value indicates higher phytotoxicity.

CompoundStructural Modification from Parent Compound (1)IC₅₀ (µM)Relative Activity
1 (+)-epi-Epoformin (Parent Compound)>1000Baseline
2 Acetylation of the hydroxyl group1000Similar to 1
3 Oxidation of the hydroxyl to a carbonyl (forms a dione)10~100x > 1
4 Epoxide ring opening (Iodohydrin formation)10010x > 1
5 Reduction of the C3-C4 double bond>1000Inactive
6 Reduction of the C3-C4 double bond and C1 carbonyl>1000Inactive
7 Epoxide ring opening (Diol formation, specific stereoisomer)1000Similar to 1
8 Epoxide ring opening (Diol formation, epimer of 7 )>1000Less active
9 Reduction of the C1 carbonyl group to a hydroxyl>1000Inactive
Logran® Commercial Herbicide (Positive Control)10Benchmark

Data synthesized from the study evaluating the phytotoxicity of (+)-epi-Epoformin and its derivatives. The study noted that compound 3 showed activity comparable to the commercial herbicide Logran®.[1][2]

Experimental Protocols

General Synthesis of (+)-epi-Epoformin Analogs

The synthetic analogs were prepared from the parent compound, (+)-epi-Epoformin (1 ), isolated from Diplodia quercivora culture filtrates.[2] The following descriptions outline the key chemical transformations performed to generate the derivatives.

  • Acetylation (Compound 2): Compound 1 was dissolved in dry acetonitrile under a nitrogen atmosphere at 0 °C. 4-dimethylaminopyridine and acetic anhydride were added. The reaction was stirred until completion, then quenched with brine and extracted with ethyl acetate.[2]

  • Oxidation (Compound 3): Compound 1 was dissolved in dichloromethane. Dess-Martin periodinane was added in portions while stirring at room temperature. The reaction was quenched with aqueous saturated sodium thiosulfate and extracted with dichloromethane.[4]

  • Epoxide Ring Opening (e.g., Compound 4): Modifications involving the opening of the epoxide ring were performed to introduce different functional groups, such as iodohydrins (as in compound 4 ) or diols (compounds 7 and 8 ), to assess the role of the epoxide moiety.[2][3]

  • Reduction Reactions (Compounds 5, 6, 9): The double bond and/or the carbonyl group were reduced to evaluate their importance. For example, the carbonyl group of compound 1 was reduced using sodium borohydride and cerium(III) chloride in methanol to yield compound 9 .[2]

Etiolated Wheat Coleoptile Bioassay

This bioassay is a standard method for evaluating the phytotoxicity of chemical substances by measuring their effect on the growth of wheat coleoptiles.[5][6]

  • Seed Germination: Wheat seeds (Triticum aestivum) were germinated in the dark in a controlled environment to produce etiolated (non-pigmented, elongated) seedlings.[7]

  • Preparation of Test Solutions: The test compounds (1-9 ) and a positive control (herbicide Logran®) were dissolved in a suitable solvent (e.g., 0.5% dimethyl sulfoxide) and diluted to various concentrations (typically from 10⁻³ to 10⁻⁵ M).[2] A buffer solution served as the negative control.

  • Exposure and Incubation: The etiolated wheat coleoptiles were excised and placed in the test solutions. They were then incubated under controlled conditions for a set period (e.g., 24-48 hours).

  • Measurement and Analysis: After incubation, the final length of the coleoptiles was measured. The percentage of growth inhibition was calculated relative to the negative control. The IC₅₀ value was determined from the dose-response curve for each compound.

Visualizations: Pathways and Workflows

Structure-Activity Relationship (SAR) Diagram

The following diagram illustrates the key structural requirements for the phytotoxic activity of (+)-epi-Epoformin, as determined from the comparative study.

SAR_Epoformin cluster_core Molecular Features of (+)-epi-Epoformin cluster_modifications Modifications cluster_activity Effect on Phytotoxicity A α,β-Unsaturated Carbonyl System mod_A Reduction of Carbonyl (Compound 9) A->mod_A B Conjugated Double Bond mod_B Reduction of Double Bond (Compound 5) B->mod_B C Epoxide Ring mod_C Epoxide Opening (Compounds 4, 7, 8) C->mod_C D Hydroxyl Group mod_D Oxidation of Hydroxyl (Compound 3) D->mod_D Low Activity Lost mod_A->Low Essential for activity mod_B->Low Essential for activity Neutral No Significant Change or Moderate Activity mod_C->Neutral Not essential; can be altered High High Activity mod_D->High Greatly increases activity

Caption: Structure-activity relationship map for (+)-epi-Epoformin phytotoxicity.

Experimental Workflow: Etiolated Wheat Coleoptile Bioassay

This diagram outlines the procedural flow for assessing the phytotoxicity of the tested compounds.

Workflow_Bioassay start Start seed_prep Wheat Seed Sterilization & Imbibition start->seed_prep germination Germination in Darkness (to produce etiolated coleoptiles) seed_prep->germination solution_prep Preparation of Test Solutions (Analogs, Controls) germination->solution_prep exposure Excision of Coleoptiles & Exposure to Solutions solution_prep->exposure incubation Incubation (Controlled Temperature & Light) exposure->incubation measurement Measurement of Coleoptile Elongation incubation->measurement analysis Data Analysis: Calculation of % Inhibition & IC50 measurement->analysis end End analysis->end

Caption: Workflow for the etiolated wheat coleoptile phytotoxicity bioassay.

Proposed Mechanism of Action

The high activity of certain analogs suggests a specific mode of action. It is hypothesized that highly active derivatives can be converted into quinone structures, which are known to interfere with cellular redox processes.[2]

Mechanism_Hypothesis start_mol Highly Active Derivative (e.g., Compound 3 or 4) conversion Intracellular Conversion (e.g., via HI elimination for Cpd. 4) start_mol->conversion hemiquinone Hemiquinone Intermediate conversion->hemiquinone quinone Quinone Structure hemiquinone->quinone effect Interference with Cellular Redox Pathways quinone->effect result Phytotoxicity effect->result

Caption: Hypothesized bioactivation pathway for potent this compound analogs.

References

The Epoxide Group in Epoformin: A Dispensable Moiety for its Phytotoxic Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of (+)-epi-Epoformin and its synthetic analogs reveals that the epoxide functional group is not essential for its phytotoxic effects. Structure-activity relationship studies indicate that other structural features, namely the α,β-unsaturated carbonyl system, are the primary determinants of its biological activity.

This comparison guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the role of the epoxide group in the phytotoxic activity of (+)-epi-Epoformin. By examining experimental data from comparative studies, this guide offers insights into the structure-activity relationships of this natural product and its derivatives.

Comparative Phytotoxic Activity

A study by Cala et al. (2018) investigated the phytotoxic activity of (+)-epi-Epoformin (1) and eight of its hemisynthetic derivatives using an etiolated wheat coleoptile bioassay. The results, summarized in the table below, demonstrate that modification or even removal of the epoxide ring does not lead to a significant loss of activity. In fact, some derivatives with an opened epoxide ring (e.g., compounds 4 and 7) exhibited comparable or even higher activity than the parent compound.[1]

CompoundDescriptionIC50 (µM)
1 (+)-epi-Epoformin130
2 Acetylated derivative90
3 Oxidized derivative10
4 Epoxide-opened (iodohydrin) derivative30
5 Reduced double bond and opened epoxide>1000
6 Reduced double bond and opened epoxide (epimer of 5)>1000
7 Epoxide-opened (diol) derivative90
8 Epoxide-opened (diol) derivative (epimer of 7)180
9 Reduced carbonyl derivative>1000

Data sourced from Cala et al. (2018).[1]

The data clearly indicates that derivatives lacking the intact epoxide ring (4, 7, and 8) retain significant phytotoxic activity. Conversely, modifications to the α,β-unsaturated carbonyl system, such as reduction of the double bond (compounds 5 and 6) or the carbonyl group (compound 9), resulted in a dramatic loss of activity.[1] This strongly suggests that the conjugated system is crucial for the biological effect, while the epoxide is not a primary pharmacophore.

Experimental Protocols

The evaluation of the phytotoxic activity of (+)-epi-Epoformin and its derivatives was conducted using the etiolated wheat coleoptile bioassay.

Etiolated Wheat Coleoptile Bioassay Protocol:

  • Plant Material: Wheat (Triticum aestivum) seeds are surface-sterilized and germinated in the dark on moist filter paper for a specified period to obtain etiolated coleoptiles of a uniform length.

  • Test Solutions: The test compounds ((+)-epi-Epoformin and its derivatives) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then diluted with a buffer solution to the desired final concentrations (typically ranging from 10⁻³ to 10⁻⁵ M).

  • Incubation: Sections of the etiolated coleoptiles (e.g., 10 mm in length) are excised and placed in test tubes containing the test solutions. A buffer solution without the test compound serves as a negative control, and a known herbicide can be used as a positive control.

  • Growth Measurement: The test tubes are incubated in the dark at a constant temperature for a set duration (e.g., 24 hours). After incubation, the final length of the coleoptile sections is measured.

  • Data Analysis: The percentage of inhibition or stimulation of coleoptile elongation is calculated relative to the negative control. The IC50 value, the concentration of the compound that causes 50% inhibition of growth, is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Visualizing the Investigation

To better understand the experimental approach and the proposed mechanism, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_bioassay Etiolated Wheat Coleoptile Bioassay cluster_analysis Data Analysis Epoformin This compound Derivatives Derivatives (Epoxide Opened, etc.) This compound->Derivatives Chemical Modification Incubation Incubation with Compounds This compound->Incubation Derivatives->Incubation Coleoptiles Wheat Coleoptiles Coleoptiles->Incubation Measurement Measurement of Elongation Incubation->Measurement IC50 IC50 Determination Measurement->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR proposed_mechanism Epoformin_Derivative This compound or Active Derivative (with α,β-unsaturated carbonyl) Conversion Intracellular Conversion Epoformin_Derivative->Conversion Quinone Quinone/ Hemiquinone Intermediate Conversion->Quinone Redox Interference with Cellular Redox Processes Quinone->Redox Phytotoxicity Phytotoxicity Redox->Phytotoxicity

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Epoformin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Epoformin, a hypothetical product combining a biological component (akin to Epoetin alfa) and a chemical component (akin to Metformin). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safety and environmental protection.

I. Understanding the Components and Associated Hazards

This compound is treated as a multi-hazard waste stream due to its composition:

  • Biological Component (similar to Epoetin alfa): As a biologic, any unused or contaminated this compound, as well as materials used in its handling (e.g., syringes, vials, cell culture waste), are considered biohazardous waste.

  • Chemical Component (similar to Metformin): The chemical component may have aquatic toxicity.[1] Therefore, it must not be disposed of down the drain.[1][2][3]

II. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, it is mandatory to wear the following PPE:

  • Safety glasses or goggles

  • Laboratory coat

  • Nitrile gloves

Work should be conducted in a designated area, and if there is a risk of aerosolization, a chemical fume hood should be used.[1][3]

III. Step-by-Step Disposal Procedures

The proper disposal of this compound depends on its form (liquid or solid) and whether it is contaminated with other hazardous materials.

A. Disposal of Unused or Expired this compound Solution

  • Do Not Drain Dispose: Under no circumstances should liquid this compound be poured down the sink.[1][2][3] Its components can be harmful to aquatic life.[1]

  • Original Container: Whenever possible, keep the waste this compound in its original, clearly labeled container.[1]

  • Segregation: this compound waste must be segregated from other chemical waste streams to avoid unintended reactions.[1]

  • Waste Collection:

    • Place the sealed, original container in a designated, leak-proof hazardous waste container.

    • This container should be clearly labeled as "Hazardous Pharmaceutical Waste" and should include the name "this compound."

  • Storage: Store the hazardous waste container in a secure, well-ventilated area, away from incompatible materials.

  • Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. Follow all local and national regulations for pharmaceutical waste.[4]

B. Disposal of Contaminated Materials

Materials that have come into contact with this compound, such as syringes, needles, gloves, and labware, must be disposed of as biohazardous and/or sharps waste.

  • Sharps Waste:

    • Immediately place all used needles, syringes, and other sharp objects into a designated, puncture-resistant sharps container.[5]

    • Do not overfill the sharps container.

    • Seal the container when it is no more than three-quarters full.

    • Label the container with the biohazard symbol.

  • Solid Biohazardous Waste:

    • Place all non-sharp, contaminated items (e.g., gloves, empty vials, bench paper) into a red biohazard bag.[6]

    • Securely close the bag when it is full.

    • Place the sealed red bag into a secondary, rigid biohazardous waste container.

  • Decontamination: Decontaminate liquid waste generated from cell culture work involving this compound with a 10% bleach solution for at least 30 minutes before aspirating into a vacuum flask system.[7] The contents of the vacuum flask must then be disposed of as hazardous chemical waste.

  • Disposal: Both sharps containers and solid biohazardous waste must be collected and disposed of by a licensed medical waste disposal service, typically via incineration.[6]

IV. Quantitative Data Summary for Disposal

The following table summarizes key quantitative parameters relevant to the disposal of this compound's components.

ParameterValue/InstructionCitation
Decontamination Concentration 10% Bleach Solution[7]
Decontamination Time 30 Minutes[7]
Sharps Container Fill Level Do not exceed 3/4 full
Waste Segregation Do not mix with other waste streams[1]

V. Experimental Protocols

The disposal procedures outlined in this document are based on standard laboratory safety protocols and do not involve experimental methodologies. For handling and use of this compound in experiments, refer to the specific product's package insert and your institution's biosafety manual.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

Epoformin_Disposal_Workflow cluster_start cluster_waste_type 1. Identify Waste Type cluster_sharps 2a. Sharps Disposal cluster_non_sharps 2b. Non-Sharps Assessment cluster_liquid 3a. Liquid Waste Disposal cluster_solid 3b. Solid Waste Disposal start Start: this compound Waste Generated waste_type Is the waste a sharp object? start->waste_type sharps_container Place in Puncture-Resistant Sharps Container waste_type->sharps_container Yes liquid_or_solid Is the waste liquid or solid? waste_type->liquid_or_solid No seal_sharps Seal Container when 3/4 full sharps_container->seal_sharps sharps_disposal Dispose as Biohazardous Sharps Waste seal_sharps->sharps_disposal liquid_waste Collect in a sealed, labeled, leak-proof container liquid_or_solid->liquid_waste Liquid solid_waste Place in Red Biohazard Bag liquid_or_solid->solid_waste Solid liquid_disposal Dispose as Hazardous Pharmaceutical Waste liquid_waste->liquid_disposal solid_disposal Dispose as Biohazardous Waste solid_waste->solid_disposal

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for Metformin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical "Epoformin" could not be identified in standard chemical and safety databases. The following information is provided for Metformin , a common antidiabetic drug used in research, which is presumed to be the intended subject of this inquiry.

This guide provides crucial safety and logistical information for laboratory professionals handling Metformin. Adherence to these procedures is essential for maintaining a safe research environment.

Personal Protective Equipment (PPE)

When handling Metformin, especially in its powdered form, the following personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves.[1]To prevent skin contact. Gloves must be inspected before use and changed if contaminated.[2]
Eye/Face Protection Safety glasses with side-shields, chemical splash goggles, or a full face shield.[3][4]To protect against splashes, dust, and aerosols.[3] An emergency eyewash station should be readily accessible.[3][5]
Skin and Body Laboratory coat or work uniform.[6] Impervious clothing may be required depending on the scale of work.[3][5]To prevent contamination of personal clothing.[1]
Respiratory A NIOSH/MSHA approved respirator should be used if there is a risk of inhaling dust or fumes, especially when established exposure limits are exceeded.[1]Metformin dust may cause respiratory irritation.[5] Use should be in a well-ventilated area, preferably with local exhaust ventilation like a fume hood.[1][2]
Toxicological Data

Metformin is classified as harmful if swallowed and can cause skin and serious eye irritation.[5][7]

Toxicity MetricValue and SpeciesReference
Oral LD50 1,450 mg/kg (mouse)[7]
Oral LD50 1 g/kg (rat)[7]
Intraperitoneal LD50 500 mg/kg (rat)[7]
Subcutaneous LD50 300 mg/kg (rat)[7]

No established occupational exposure limits (e.g., PEL, TLV) for Metformin have been noted.[1][2][3][5]

First Aid Procedures

Immediate action is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8][9] Remove contact lenses if present and easy to do.[1][9] If irritation persists, seek medical attention.[1][9]
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes.[8] Remove contaminated clothing and wash it before reuse.[1][8] Get medical attention if symptoms occur or irritation persists.[8][9]
Inhalation Move the exposed person to fresh air immediately.[1] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[1] Seek immediate medical attention.[10]
Ingestion Rinse mouth with water if the person is conscious.[1] Do NOT induce vomiting unless directed by medical personnel.[1][8] Never give anything by mouth to an unconscious person.[2][8] Call a physician or poison control center immediately.[2][9] Ingestion of large amounts may be harmful.[10]

Operational Plans

Safe Handling Protocol

Adherence to a strict handling protocol minimizes the risk of exposure and contamination.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Don appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Ensure ventilation (Fume Hood) prep2->prep3 handle1 Weigh/handle Metformin powder in a designated area prep3->handle1 Proceed to handling handle2 Minimize dust generation handle1->handle2 handle3 Keep containers tightly closed handle2->handle3 post1 Decontaminate work surfaces handle3->post1 Complete handling post2 Remove PPE carefully post1->post2 post3 Wash hands thoroughly post2->post3

Caption: Workflow for Safe Handling of Metformin.

Spill Cleanup Plan

In the event of a spill, a structured and immediate response is necessary to contain and clean the material safely.

Protocol Steps:

  • Ensure Safety: Evacuate non-essential personnel from the area.[11] Ensure adequate ventilation.[12][11]

  • Wear Appropriate PPE: At a minimum, wear double nitrile gloves, safety goggles, a lab coat, and if dealing with a large amount of powder, a respirator.[13]

  • Contain the Spill:

    • For dry spills (powder): Gently cover the spill with a damp paper towel or absorbent gauze to avoid making the dust airborne.[13]

    • For liquid spills: Cover the spill with an inert absorbent material (e.g., cloth, fleece, or commercial sorbent pads).[1] Do not use combustible materials like sawdust.[1]

  • Clean the Area:

    • Carefully scoop or sweep up the contained material and place it into a suitable, labeled container for disposal.[12][9] Avoid generating dust during cleanup.[2][4]

    • Clean the spill area thoroughly with soap and water, followed by a rinse with water.[1][13][14] Some protocols recommend cleaning the area three times.[14]

  • Dispose of Waste: All contaminated materials (absorbent pads, gloves, etc.) must be placed in a sealed, labeled hazardous waste container.[13][14]

  • Post-Cleanup: Remove PPE and dispose of it in the hazardous waste container.[13] Thoroughly wash hands and any exposed skin with soap and water.[13] Restock the spill kit.[15]

G cluster_contain Containment start Spill Occurs secure Secure Area & Notify Others start->secure ppe Don Full PPE (Double Gloves, Goggles, etc.) secure->ppe dry_spill Dry Spill: Cover with damp towel ppe->dry_spill If powder wet_spill Wet Spill: Use inert absorbent ppe->wet_spill If liquid clean Collect material into labeled disposal container dry_spill->clean wet_spill->clean decon Clean area 3x with soap and water clean->decon dispose Dispose of all waste as hazardous decon->dispose post_clean Remove PPE & Wash Hands dispose->post_clean

Caption: Step-by-step procedure for Metformin spill cleanup.

Disposal Plan

Proper disposal of Metformin and associated contaminated waste is crucial to prevent environmental contamination.

Protocol Steps:

  • Identify Waste: Keep all Metformin waste, including unused product and contaminated lab supplies (e.g., gloves, wipes, containers), separate from general trash.

  • Containerize: Place waste into a clearly labeled, sealed, and suitable container to prevent leakage.[9][16] Leave chemicals in their original containers where possible and do not mix with other waste.

  • Follow Institutional Guidelines: All chemical waste must be disposed of in accordance with local, state, and federal regulations. This is typically handled through your institution's Environmental Health and Safety (EHS) office.

  • Household Disposal (Not for Labs): For unused tablets outside a lab setting, the FDA recommends mixing the medicine with an undesirable substance like coffee grounds or cat litter, placing it in a sealed bag, and throwing it in the household trash.[17] However, drug take-back programs are the preferred method.[17] Flushing is not recommended unless specifically instructed.[18]

G cluster_disposal Disposal Path start Generate Metformin Waste (Unused chemical, contaminated PPE) collect Collect waste in a dedicated, sealed container start->collect label_waste Label container clearly: 'Hazardous Waste - Metformin' collect->label_waste ehs_pickup Arrange for pickup by Institutional EHS/Safety Office label_waste->ehs_pickup licensed_contractor Dispose via licensed pharmaceutical waste contractor ehs_pickup->licensed_contractor end Waste Disposed (Compliant with regulations) licensed_contractor->end

Caption: Logical flow for the disposal of Metformin waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.